Benproperine phosphate (BPP) is a centrally and peripherally acting non-narcotic antitussive agent that has been clinically used for symptomatic management of both acute and chronic cough. Developed initially for respiratory conditions, it has gained recognition for its efficacy in treating cough associated with upper respiratory tract infections, bronchitis, and other respiratory conditions where coughing is a prominent symptom. Unlike opioid-based antitussives such as codeine, this compound demonstrates a favorable safety profile with minimal risks of dependency, constipation, and respiratory depression commonly associated with opioid medications [1] [2].
The therapeutic profile of this compound is characterized by its rapid onset of action (typically within 30-60 minutes after oral administration) and a duration of action that allows for convenient dosing intervals to provide sustained relief from coughing. It is available in various formulations including tablets, syrups, and dispersible powders, providing flexibility in administration based on patient needs and preferences. The typical recommended dosage for adults is 25-50 mg taken orally two to three times daily, with adjusted doses for pediatric populations based on body weight and age [2].
The primary mechanism through which this compound exerts its antitussive effects is via central nervous system modulation, specifically targeting the cough center in the medulla oblongata within the brainstem. The cough reflex is initiated when sensory receptors in the respiratory tract (throat, trachea, or lungs) become irritated, sending signals through afferent nerves to the cough center. After processing these signals, the cough center generates a response through efferent nerves to the muscles involved in coughing, resulting in the cough reflex. This compound effectively modulates the sensitivity of this cough center to various stimuli, thereby reducing both the frequency and intensity of coughing episodes [1].
Unlike opioid-based antitussives that act primarily on opioid receptors, this compound employs a distinct molecular pathway that involves modulation of neurotransmitter activity and neural pathways responsible for cough reflex processing without engaging opioid receptors. This unique mechanism is particularly advantageous as it eliminates the risk of dependency and other opioid-related adverse effects while maintaining potent antitussive efficacy. Research indicates that benproperine's central action involves altering the excitability of neurons within the cough reflex pathway, thereby diminishing the urge to cough without producing significant sedative effects [1] [2].
Beyond its central actions, this compound exhibits several peripheral mechanisms that contribute to its overall antitussive efficacy:
Local Anesthetic Effect: this compound demonstrates a local anesthetic action on the mucous membranes of the respiratory tract. This effect helps reduce the sensitivity of sensory receptors that trigger the initial cough reflex, thereby diminishing the urge to cough in response to minor irritations. By desensitizing these peripheral receptors, the drug interrupts the afferent limb of the cough reflex arc at its origin [1].
Bronchodilator Properties: The drug is believed to possess mild bronchodilator effects through relaxation of the smooth muscles in the airways. This action contributes to easier breathing and may reduce physical irritation that can provoke coughing episodes. The bronchodilator effect is particularly beneficial in conditions where bronchoconstriction contributes to cough severity [1].
Anti-inflammatory Activity: Emerging evidence suggests that this compound exhibits anti-inflammatory properties that can further help in reducing cough induced by inflammation of the respiratory tract. Recent studies have demonstrated that benproperine reduces secretion of pro-inflammatory cytokines such as interleukin (IL)-6 in lipopolysaccharide-treated monocyte/macrophage cells through activation of Akt signaling pathways. This anti-inflammatory mechanism contributes to its therapeutic efficacy in inflammatory respiratory conditions [3].
Table 1: Key Pharmacokinetic and Efficacy Parameters of this compound
| Parameter | Value/Range | Experimental Context | Reference |
|---|---|---|---|
| Daily Dosage (Adults) | 20-60 mg | Divided doses (2-3 times daily) | [2] |
| Onset of Action | 30-60 minutes | After oral administration | [1] [2] |
| Binding Constant (HSA) | ~10⁴ L/mol | Moderate affinity | [4] |
| Therapeutic Efficacy | Superior to codeine | Antitussive effect in clinical studies | [4] |
Table 2: Molecular Interaction Properties of this compound
| Interaction Parameter | Characteristics | Method of Analysis | Significance |
|---|---|---|---|
| HSA Binding Site | Site I (warfarin site) | Fluorescence quenching | Determines transport efficiency |
| Binding Forces | Hydrophobic interactions, hydrogen bonding | Thermodynamic analysis | Impacts drug stability & release |
| Structural Impact on HSA | Mild α-helical reduction | Circular dichroism | Induces slight conformational changes |
The binding affinity of this compound to human serum albumin (HSA) has been quantitatively determined through fluorescence quenching studies, revealing a binding constant in the range of ~10⁴ L/mol, indicating moderate affinity. This interaction is primarily mediated through hydrophobic forces and hydrogen bonding, with the binding site identified as Site I (warfarin site) on the HSA molecule. The complex formation between benproperine and serum albumin plays a crucial role in the drug's transport, distribution, and bioavailability, with studies showing that the binding occurs without significant alteration of the protein's secondary structure, though minor reductions in α-helical content have been observed [4].
The investigation of this compound's interaction with human serum albumin employs several biophysical techniques that provide complementary data on binding mechanisms:
Fluorescence Quenching: This method measures the quenching of intrinsic fluorescence of tryptophan residues in HSA upon binding with this compound. By analyzing quenching patterns at different temperatures, researchers can determine binding constants, number of binding sites, and the thermodynamic parameters (ΔG, ΔH, ΔS) of the interaction, revealing the spontaneous nature and driving forces of the binding process [4].
Isothermal Titration Calorimetry (ITC): ITC provides direct measurement of binding thermodynamics by quantifying heat changes associated with the drug-protein interaction. This technique allows precise determination of the binding constant (K), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), offering comprehensive insight into the molecular forces governing the interaction [4].
Circular Dichroism (CD) Spectroscopy: CD spectroscopy monitors conformational changes in HSA upon benproperine binding by measuring differences in the absorption of left-handed and right-handed circularly polarized light in the far-UV region. This technique detects alterations in the protein's secondary structure, particularly changes in α-helical content, indicating the extent of structural modification induced by drug binding [4].
Molecular Docking Studies: Computational docking simulations using programs like AutoDock provide three-dimensional models of the benproperine-HSA complex, predicting binding orientations, interaction sites, and specific amino acid residues involved in the binding pocket. These in silico approaches offer structural insights that complement experimental findings [4].
Experimental workflow for studying benproperine-HSA interactions using multiple biophysical techniques.
The antitussive efficacy and mechanistic pathways of this compound have been characterized using various pharmacological research approaches:
Cough Reflex Modeling: In vivo models involving experimentally-induced cough in animal subjects (typically guinea pigs or rodents) through chemical irritants (e.g., citric acid, capsaicin) or mechanical stimulation allow quantification of cough frequency and intensity. These models enable researchers to measure the dose-dependent suppression of cough reflexes by this compound and compare its efficacy to other antitussive agents [1] [4].
Neuroelectrophysiological Studies: Recording of action potentials from afferent and efferent limbs of the cough reflex pathway provides direct evidence of benproperine's central effects on the medullary cough center. These techniques demonstrate the drug's ability to modulate neuronal excitability and reduce responsiveness to cough-inducing stimuli [1].
Receptor Binding Assays: Competitive binding studies using radiolabeled ligands for various neurotransmitter receptors help identify the specific molecular targets of this compound, confirming its non-opioid mechanism and elucidating its unique receptor interaction profile [1] [2].
Inflammatory Marker Analysis: Assessment of benproperine's anti-inflammatory properties involves measuring cytokine production (particularly IL-6) in macrophage cell lines (e.g., RAW264.7) following lipopolysaccharide stimulation, with verification of intracellular signaling pathways (Akt phosphorylation) through Western blot analysis and pharmacological inhibition studies [3].
The pharmacokinetic profile of this compound involves efficient absorption from the gastrointestinal tract following oral administration, with subsequent metabolism primarily in the liver and excretion mainly via the kidneys. The drug's relatively quick onset of action (30-60 minutes) and sustained duration of effect make it suitable for managing both acute and chronic cough conditions. Its moderate protein binding affinity to human serum albumin ensures adequate distribution while maintaining therapeutic availability at target sites [1] [4].
The safety profile of this compound is generally favorable, with most adverse effects being mild and transient. Common side effects include gastrointestinal disturbances such as nausea, vomiting, and abdominal discomfort, which are typically self-limiting. Less frequently, patients may experience central nervous system effects such as dizziness, drowsiness, or headache, though these are generally mild compared to opioid antitussives. Notably, the drug lacks the respiratory depression, significant sedation, and constipation commonly associated with opioid-based antitussives, making it particularly suitable for patients who require long-term cough management or those at risk of opioid-related complications [2].
Several clinically significant drug interactions have been identified for this compound:
CNS Depressants: Concomitant use with alcohol, benzodiazepines, or sedating antihistamines may potentiate sedative effects, leading to increased drowsiness and impaired cognitive function. Patients should be cautioned about operating machinery or driving when using these combinations [2].
Cytochrome P450 Interactions: Drugs that inhibit the CYP3A4 enzyme system (e.g., ketoconazole, erythromycin) may increase benproperine plasma concentrations, potentially enhancing both therapeutic and adverse effects. Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine) may reduce the drug's efficacy by accelerating its metabolism [2].
GI Motility Agents: Medications affecting gastrointestinal motility, such as anticholinergics or prokinetic agents, may alter the absorption and bioavailability of this compound, necessitating potential dosage adjustments or monitoring [2].
Contraindications for this compound include known hypersensitivity to the drug or any of its components. Additionally, caution is recommended in patients with significant hepatic or renal impairment, as these conditions may affect the drug's metabolism and excretion, potentially altering its safety profile [2].
Recent investigations have revealed promising anticancer properties of this compound, particularly against pancreatic cancer, through a novel mechanism involving lethal autophagy arrest. Studies demonstrate that this compound triggers AMPK/mTOR-mediated autophagy initiation while simultaneously disturbing RAB11A-mediated autophagosome-lysosome fusion, resulting in excessive accumulation of autophagosomes and ultimately cancer cell death [5] [6] [7].
This dual mechanism in autophagy regulation distinguishes this compound from classical autophagy inhibitors like chloroquine, which merely block autophagosome-lysosome fusion without inducing autophagy initiation. The ability of this compound to convert protective autophagy (a common mechanism of chemotherapy resistance) into a lethal process has significant implications for oncology therapeutics, particularly in combination with chemotherapeutic agents like gemcitabine for pancreatic cancer treatment [6].
Multimodal mechanisms of this compound showing antitussive, anti-inflammatory, and emerging anticancer effects through different pathways.
Advanced drug delivery approaches are being explored to enhance the therapeutic potential of this compound, particularly for its emerging applications in oncology. Recent studies have developed hyaluronic acid-functionalized ZIF-8 nanopatforms (HA/ZIF-8@BPP/Gem) for co-delivery of this compound and gemcitabine. This innovative approach demonstrates significant pH responsiveness and tumor-targeting capabilities, improving drug bioavailability while reducing systemic toxicity [5] [7].
These nano-enabled formulations leverage the porous structure of metal-organic frameworks (MOFs) to encapsulate this compound, protecting it from premature degradation and enabling controlled release in the acidic tumor microenvironment. The combination of this compound with standard chemotherapeutic agents in targeted nanoplatforms represents a promising strategy to overcome drug resistance in challenging malignancies like pancreatic cancer, potentially improving patient survival outcomes [5].
This compound represents a multimodal therapeutic agent with a well-established mechanism in cough suppression centered on both central modulation of the cough reflex and peripheral actions including local anesthetic, bronchodilator, and anti-inflammatory effects. Its non-opioid nature and favorable safety profile distinguish it from traditional narcotic antitussives, making it a valuable option in respiratory therapeutics. The comprehensive understanding of its molecular interactions with serum proteins and its cellular mechanisms provides a solid foundation for its clinical application.
Benproperine phosphate (1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-piperidine phosphate) is a widely used non-narcotic antitussive agent with both central and peripheral action mechanisms. Its antitussive efficacy is considered comparable to codeine but without the associated undesirable side effects, making it a valuable therapeutic option. The drug is typically administered orally in doses of 25-50 mg two to four times daily as either embonate or phosphate salt formulations [1] [2]. After oral administration and gastrointestinal absorption, benproperine enters the bloodstream where its therapeutic efficacy is directly related to its free concentration, making plasma protein binding a critical pharmacokinetic parameter [1]. This technical guide provides a comprehensive overview of benproperine's pharmacokinetic properties, metabolic pathways, analytical methods, and protein binding characteristics to support ongoing research and development activities.
Benproperine exhibits significant enantioselective pharmacokinetics in humans following oral administration of the racemate. Clinical trials in healthy Chinese male volunteers who received a 60 mg oral dose of (±)-benproperine demonstrated that the (-)-(S)-enantiomer consistently achieved significantly higher plasma levels compared to its (+)-(R)-counterpart [3].
Table 1: Key Enantioselective Pharmacokinetic Parameters of Benproperine
| Parameter | (-)-(S)-Benproperine | (+)-(R)-Benproperine | Ratio (S/R) |
|---|---|---|---|
| AUC₀–t | Significantly higher | Significantly lower | 2.18 |
| Cmax | Significantly higher | Significantly lower | 2.12 |
| T½ | No significant difference | No significant difference | ~1.0 |
The S/R ratio in plasma demonstrates time-dependent characteristics, reaching as high as 3.8 within 30 minutes post-administration, decreasing drastically to approximately 2.2 within 2 hours, and maintaining this ratio consistently through 24 hours [3]. This enantioselectivity has significant implications for both the antitussive effects and newly discovered antimetastatic properties of benproperine, with the S-enantiomer demonstrating substantially stronger binding to ARPC2 and inhibition of cancer cell migration [4].
After oral administration, benproperine is absorbed from the gastrointestinal tract with a relatively quick onset of action, typically within 30 minutes to an hour, and has a duration of action that allows for dosing at intervals that provide sustained relief from coughing [5]. Once absorbed, benproperine enters the bloodstream where it interacts with human serum albumin (HSA), the principal extracellular protein in human blood plasma [1]. Studies have shown that benproperine binds to HSA with moderate to high association constant (10⁴–10⁶ L·mol⁻¹), which regulates its transportation and affects its free concentration in blood plasma [1]. The binding interaction occurs primarily at the interface between domains II and III of HSA, with hydrophobic interactions and hydrogen bonds being the main acting forces stabilizing the complex [1].
Benproperine undergoes extensive hepatic metabolism primarily through hydroxylation reactions followed by glucuronidation. The major metabolic transformations occur at the piperidine ring, with subsequent conjugation pathways [6] [7] [2].
Figure 1: Primary Metabolic Pathways of Benproperine in Humans
Table 2: Identified Benproperine Metabolites in Human Plasma and Urine
| Metabolite | Chemical Name | Location | Conjugation | Antitussive Activity |
|---|---|---|---|---|
| 3-OH-BPP | 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol | Piperidyl ring | Glucuronide | Inactive |
| 4-OH-BPP | 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol | Piperidyl ring | Glucuronide | Inactive |
Four urinary metabolites have been identified in human urine after oral benproperine administration. The monohydroxylated metabolites 3-OH-BPP and 4-OH-BPP are further converted to their respective glucuronide conjugates [6] [7]. Pharmacological evaluation using citric acid-induced cough in conscious guinea pigs demonstrated that the phosphates of compounds 3-OH-BPP and 4-OH-BPP prolonged cough latency and reduced cough frequency during the 3-minute test but did not reduce coughing in the 5 minutes immediately after testing, suggesting limited antitussive efficacy compared to the parent compound [6] [7].
A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of benproperine and its two primary metabolites (3-OH-BPP and 4-OH-BPP) in human plasma and urine [2].
Table 3: Validated LC-MS/MS Parameters for Benproperine and Metabolites
| Analyte | Matrix | LLOQ | Linear Range | Precision | Accuracy |
|---|---|---|---|---|---|
| BPP | Plasma | 60 nmol·L⁻¹ | 60-3000 nmol·L⁻¹ | RSD <11% | 90-110% |
| 3-OH-BPP | Plasma | 4.0 nmol·L⁻¹ | 4.0-500 nmol·L⁻¹ | RSD <10% | 92-106% |
| 4-OH-BPP | Plasma | 4.0 nmol·L⁻¹ | 4.0-500 nmol·L⁻¹ | RSD <9% | 95-108% |
| BPP | Urine | 60 nmol·L⁻¹ | 60-3000 nmol·L⁻¹ | RSD <13% | 91-109% |
The sample preparation involves a simplified protein precipitation with acetonitrile, followed by separation on a Hypersil C8 column (150 × 2.1 mm, 5 μm) with a mobile phase consisting of 10 mmol·L⁻¹ ammonium acetate (pH 4.5) and acetonitrile. Detection is performed using an API 3000 tandem mass spectrometer equipped with a TurbolonSpray ion source operating in positive ionization mode [2].
The comprehensive approach to identifying and characterizing benproperine metabolites involves multiple analytical techniques and validation steps.
Figure 2: Experimental Workflow for Metabolite Identification and Characterization
The identification process begins with sample collection from human subjects after oral benproperine administration. Plasma and urine samples undergo metabolite extraction followed by enzyme hydrolysis with β-glucuronidase to cleave glucuronide conjugates [6] [2]. The extracted metabolites are then analyzed using LC-MS/MS for preliminary identification. For structural elucidation, potential metabolite references are prepared through chemical synthesis and characterized using ¹H and ¹³C nuclear magnetic resonance (NMR) and mass spectrometry [6]. The final confirmation involves comparing chromatographic retention times and mass spectra between biological metabolites and synthesized reference standards, followed by pharmacological activity assessment using animal models (typically citric acid-induced cough in guinea pigs) [6] [7].
Benproperine's interaction with human serum albumin (HSA) represents a critical determinant of its pharmacokinetic profile. Comprehensive studies using multiple biophysical techniques have elucidated the binding mechanism [1].
The binding occurs primarily at the interface between domains II and III of HSA, with the binding constant determined to be in the order of 10⁴ L·mol⁻¹. The complex is stabilized mainly by hydrophobic interactions and hydrogen bonding. Fluorescence quenching studies indicate that benproperine effectively quenches the intrinsic fluorescence of HSA through a static quenching mechanism, suggesting the formation of a ground-state complex [1].
Thermodynamic parameters derived from isothermal titration calorimetry (ITC) reveal that the binding process is entropy-driven, with a negative enthalpy change and positive entropy change, characteristic of hydrophobic interactions dominating the binding process. Circular dichroism (CD) spectroscopy studies indicate that benproperine binding induces conformational changes in HSA, altering its secondary structure through a reduction in α-helical content [1].
Recent research has revealed that S-benproperine demonstrates specific binding to actin-related protein 2/3 complex subunit 2 (ARPC2), inhibiting actin remodeling and consequently suppressing cancer cell migration and invasion [4]. This binding exhibits stereoselectivity, with the S-enantiomer showing significantly stronger affinity compared to the R-enantiomer.
Surface plasmon resonance (SPR) analysis determined the equilibrium dissociation constant (KD) for S-benproperine and ARPC2 to be 1.12 × 10⁻⁶ M⁻¹, while R-benproperine showed only nonspecific association [4]. This direct engagement has been further validated using label-free target identification approaches including cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) [4].
The antimetastatic effect of S-benproperine is concentration-dependent, with IC₅₀ values of 1 μM for migration inhibition and 2 μM for invasion inhibition in DLD-1 cancer cells. Importantly, S-benproperine exhibits selective activity against cancer cells while showing no effect on normal mammary gland epithelial cells (MCF-10A) at concentrations up to 10 μM [4].
The comprehensive pharmacokinetic and metabolic profile of this compound reveals a complex interplay of enantioselective processes, metabolic transformations, and specific protein interactions that collectively determine its therapeutic efficacy. The documented enantioselective pharmacokinetics, with preferential distribution of the S-enantiomer, has significant implications for both its traditional antitussive applications and emerging applications in metastasis inhibition. The well-characterized metabolic pathways, dominated by piperidyl ring hydroxylation followed by glucuronidation, produce metabolites with limited pharmacological activity, suggesting the parent compound is primarily responsible for therapeutic effects.
The recent discovery of S-benproperine's binding to ARPC2 and its potent antimetastatic activity opens promising avenues for drug repurposing and underscores the importance of stereoselective consideration in both pharmacokinetic and pharmacodynamic evaluations. The validated LC-MS/MS methodologies provide robust analytical tools for further investigation of benproperine's disposition in biological systems, while the detailed characterization of its HSA binding mechanism offers insights into factors influencing its free concentration and tissue distribution.
The synthesis of Benproperine phosphate typically involves first creating the benproperine free base and then forming the phosphate salt. The table below summarizes the two key methods identified.
| Method | Key Reactants | Key Steps & Features | Final Product |
|---|
| Classical Synthesis [1] | 1. 2-Benzylphenol 2. 1,2-Dichloropropane 3. Piperidine | 1. Ether Formation: Base-catalyzed reaction between 2-Benzylphenol and 1,2-Dichloropropane. 2. Amine Displacement: Reaction of the intermediate with Piperidine to form the free base. 3. Salt Formation: Reaction with phosphoric acid to yield the phosphate salt. | this compound (C₂₁H₃₀NO₅P) [2] | | Green Synthesis Intermediate [3] | 1. Benzyl alcohol 2. Phenol 3. Propylene oxide 4. Pyridine 5. Dichlorodimethylsilane | 1. Friedel-Crafts Reaction: Uses a safer, alternative route to create a key intermediate. 2. "Green" Focus: Aims to reduce environmental pollution by avoiding traditional reagents like sulfur dioxide and aluminum phosphate. | Benproperine free base intermediate (The final salt formation step is implied but not detailed in the available abstract.) |
The following methodology is adapted from the Chinese patent CN108752290A, which describes a "green" synthesis for an intermediate of benproperine [3].
Step 1: Reaction Setup
Step 2: Heating and Reaction
Step 3: Work-up and Purification
Step 4: Crystallization
Beyond its use as a cough suppressant, this compound has been investigated for repurposing in oncology. The following experimental details are primarily derived from a 2020 study published in the Journal of Controlled Release and a 2020 study in Oncology Reports [4] [5].
Research indicates that this compound exerts anticancer effects by disrupting the autophagy process, pushing cancer cells into a lethal state of "autophagy arrest" [4] [5]. The following diagram illustrates this mechanism and the experimental workflow used to validate it.
The experiments to validate this mechanism involved the following key protocols [5]:
In Vitro Cell Growth Assay
Colony Formation Assay
Western Blotting Analysis for Mechanism Confirmation
Another identified mechanism is the inhibition of the actin-related protein 2/3 complex subunit 2 (ARPC2), which plays a critical role in cell migration and metastasis [2] [6].
Key experimental approaches to study this include [6]:
The investigated properties of this compound open up several potential research applications, summarized in the table below.
| Research Area | Potential Application | Key Findings / Rationale |
|---|---|---|
| Oncology Therapeutics | Drug repurposing for pancreatic cancer and anti-metastatic therapy. | Induces lethal autophagy arrest and inhibits ARPC2-mediated cell migration [4] [5] [6]. |
| Formulation Science | Development of nano-enabled co-delivery systems to enhance efficacy and target tumors. | A ZIF-8 nanoplatform co-delivered BPP and Gemcitabine, showing synergistic effects and immune activation in pancreatic cancer models [4]. |
| Medicinal Chemistry | Development of single stereoisomer drugs for improved potency and reduced side effects. | The S-stereoisomer of benproperine is identified as the active form for ARPC2 inhibition and anti-migratory activity, showing greater potency than the R-isomer or the racemic mixture [6]. |
The information available has some limitations that you should be aware of for a comprehensive technical guide:
RAB11A is a small GTPase belonging to the Ras superfamily that serves as a master regulator of endosomal recycling. This protein plays a pivotal role in intracellular membrane trafficking by controlling the movement of vesicles between recycling endosomes and the plasma membrane. RAB11A exists in two nucleotide-bound states: an active GTP-bound form that associates with membranes and recruits effector proteins, and an inactive GDP-bound form that cycles back to the cytoplasm [1] [2]. Through its GTPase cycle, RAB11A coordinates multiple aspects of membrane identity and trafficking, making it essential for fundamental cellular processes including cytokinesis, cell polarity establishment, ciliogenesis, and autophagy [1] [3] [4].
The significance of RAB11A extends beyond basic cellular functions to human disease pathogenesis. Recent research has identified mutations in RAB11A associated with a neurodevelopmental disorder characterized by developmental delay, intellectual disability, epileptic encephalopathy, and structural brain abnormalities [5]. Additionally, RAB11A dysfunction has been implicated in neurological conditions such as frontotemporal dementia/amyotrophic lateral sclerosis (FTD/ALS) type 1, where it operates downstream of C9orf72 protein in pathways essential for neuronal morphological differentiation [6]. The protein also plays a proviral role in respiratory infections by enabling viral ribonucleoprotein transport and assembly, positioning RAB11A as a potential target for broad-spectrum antiviral strategies [7].
Table 1: Key Characteristics of RAB11A
| Feature | Description | Biological Significance |
|---|---|---|
| Protein Family | Small GTPase, Ras superfamily | Serves as molecular switch in membrane trafficking |
| Primary Function | Master regulator of recycling endosomes | Controls vesicle recycling from endosomes to plasma membrane |
| Domains | GTP-binding domains, effector binding interfaces | Alternates between GTP-bound (active) and GDP-bound (inactive) states |
| Key Localizations | Recycling endosomes, trans-Golgi network, post-Golgi vesicles | Determines spatial organization of membrane trafficking |
| Cellular Processes | Autophagy, cytokinesis, ciliogenesis, cell polarity | Coordinates multiple essential cellular functions |
| Disease Associations | Neurodevelopmental disorders, FTD/ALS, viral pathogenesis | Potential therapeutic target for neurological conditions and infections |
The role of RAB11A in autophagy has been elucidated through several groundbreaking studies that position recycling endosomes as critical platforms for autophagosome formation. Autophagy is a fundamental cellular degradation pathway that sequesters cytoplasmic contents within double-membraned autophagosomes for delivery to lysosomes. While multiple membrane sources contribute to this process, RAB11A-positive compartments have emerged as primary platforms for the recruitment and assembly of core autophagy machinery [8].
The molecular mechanism of RAB11A in autophagy initiation involves specific protein interactions and membrane remodeling events:
WIPI2 Recruitment: RAB11A directly binds WIPI2 (WD repeat domain phosphoinositide-interacting protein 2) through a conserved RAB11-binding domain. This interaction recruits WIPI2 to RAB11A-positive membranes and is essential for subsequent autophagy steps. The binding is GTP-dependent, with the active RAB11A-Q70L mutant maintaining interaction, while the inactive S25N mutant fails to bind [8].
ATG16L1 Localization: WIPI2 serves as a bridge to recruit ATG16L1 to recycling endosomes. ATG16L1 then specifies the sites of LC3 conjugation to phosphatidylethanolamine, a critical step in autophagosome membrane formation. Loss of RAB11A function disrupts this cascade, impairing the colocalization of WIPI2 and ATG16L1 at autophagic puncta [8].
Phosphoinositide Coordination: RAB11A works in concert with phosphatidylinositol 3-phosphate (PI3P), which is generated on RAB11A-positive membranes upon autophagy induction. This represents a coincident detection mechanism where RAB11A and PI3P together specify authentic sites of autophagosome formation [8].
ATG9A Trafficking: In neurons, RAB11A interacts with ATG9A, the only transmembrane protein in the core autophagy machinery. This interaction occurs in dendritic spines and is regulated by mTOR activity and NMDA receptor stimulation. Inhibition of mTOR increases RAB11A-ATG9A interaction and promotes the formation of LC3-positive vesicles at postsynaptic sites [4].
The following diagram illustrates the key molecular interactions in RAB11A-mediated autophagy initiation:
Figure 1: RAB11A-mediated Autophagy Initiation Pathway. RAB11A on recycling endosomes recruits WIPI2 and ATG9A to initiate autophagosome formation through ATG16L1-dependent LC3 conjugation.
The engagement of RAB11A in autophagy has significant implications for specialized cellular functions:
Mitochondrial Quality Control: RAB11A-positive membranes directly participate in mitophagy by engulfing damaged mitochondria, facilitating their degradation and maintaining mitochondrial homeostasis [8].
Synaptic Plasticity: In neurons, RAB11A regulates autophagy initiation at dendritic spines in response to plasticity-inducing stimuli. The protein's mobility within spines decreases upon mTOR inhibition, leading to the accumulation of RAB11A-ATG9A complexes and subsequent LC3-positive vesicle formation. This process influences synaptic strength and may contribute to learning and memory mechanisms [4].
Selective Autophagy Substrates: Beyond mitochondria, RAB11A facilitates the autophagy of specific membrane proteins including the transferrin receptor, suggesting a broader role in controlling the composition of the plasma membrane and intracellular compartments [8].
Table 2: Experimental Approaches for Studying RAB11A in Autophagy
| Method | Application | Key Findings |
|---|---|---|
| Co-immunoprecipitation | Protein-protein interactions | Identified RAB11A-WIPI2 complex; GTP-dependent binding [8] |
| Gene Silencing (siRNA) | Functional perturbation | RAB11A knockdown impairs WIPI2/ATG16L1 puncta formation and LC3 lipidation [8] |
| Live-Cell Imaging | Spatial-temporal dynamics | Revealed RAB11A mobility changes in dendritic spines upon mTOR inhibition [4] |
| Liposome Reconstitution | Membrane association mechanisms | Demonstrated RAB11A-dependent WIPI2 membrane association [8] |
| Immunofluorescence | Subcellular localization | Showed RAB11A colocalization with autophagy markers at recycling endosomes [8] [4] |
Co-immunoprecipitation Protocol:
Liposome Binding Assay:
LC3 Lipidation Analysis:
RAB11A Mobility Assay in Neurons:
The RAB11A-FIP2 complex has emerged as a promising target for developing broad-spectrum antivirals, particularly for respiratory RNA viruses. Research has demonstrated that RAB11A regulates the late stages of viral replication including transport of viral ribonucleoprotein (vRNP) complexes, assembly, and budding. This pathway is exploited by multiple respiratory pathogens including human parainfluenza virus type 3 (HPIV3), respiratory syncytial virus (RSV), and influenza A virus (IAV) [7].
Peptide inhibitors targeting the RAB11A-FIP2 interface have shown significant antiviral activity:
Table 3: RAB11A-Targeting Compounds and Their Activities
| Compound/Approach | Target | Biological Effect | Therapeutic Potential |
|---|---|---|---|
| YT-DRI Peptide | RAB11A-FIP2 complex | Inhibits vRNP trafficking, reduces viral replication | Broad-spectrum antiviral against respiratory viruses [7] |
| RAB11A Silencing | RAB11A mRNA | Impairs autophagosome formation, disrupts viral replication | Research tool for validating RAB11A-dependent processes [8] [7] |
| Dominant Negative Mutants (S25N) | RAB11A GTP-binding | Blocks effector interactions, inhibits autophagy initiation | Molecular tool for studying RAB11A function [8] |
| Hesperetin | RAB11A expression? | Recovers neuronal morphological defects from RAB11A knockdown | Potential neuroprotective agent for FTD/ALS [6] |
The role of RAB11A in neurological health and disease is increasingly recognized:
Neurodevelopmental Disorders: Mutations in RAB11A are associated with an autosomal dominant neurodevelopmental disorder characterized by developmental delay, intellectual disability, and in some cases, epileptic encephalopathy and structural brain abnormalities. This establishes RAB11A as a critical regulator of neurodevelopment [5].
FTD/ALS Pathogenesis: RAB11A operates downstream of C9orf72, a protein associated with frontotemporal dementia and amyotrophic lateral sclerosis (FTD/ALS1). Knockdown of RAB11A (but not the homologous RAB11B) disrupts neurite outgrowth and expression of neuronal differentiation markers in neuronal models. The citrus flavonoid hesperetin can reverse these morphological defects, suggesting potential therapeutic avenues [6].
Synaptic Function: Through its regulation of autophagy at dendritic spines, RAB11A influences synaptic plasticity. The protein's mobility within spines decreases upon mTOR inhibition, leading to increased formation of LC3-positive autophagic vesicles that may modulate synaptic strength and contribute to learning and memory processes [4].
Despite extensive literature search through the available results, no specific information connecting benproperine to RAB11A or autophagy mechanisms was identified in the current search results. This represents a significant knowledge gap in the requested technical review. To address this research need, the following approaches are recommended:
Direct Experimental Investigation: Evaluate benproperine's effects on RAB11A localization and function using the experimental protocols outlined in Section 3, particularly focusing on RAB11A-WIPI2 interactions and autophagy flux assays.
High-Content Screening: Employ imaging-based screening approaches to assess whether benproperine influences the distribution of RAB11A or its effector proteins in cultured cells under autophagy-inducing conditions.
Binding Studies: Use techniques such as surface plasmon resonance or microscale thermophoresis to determine if benproperine directly interacts with RAB11A or modulates its binding to known effectors like FIP2 or WIPI2.
Transcriptomic/Proteomic Analysis: Conduct unbiased omics approaches to identify whether benproperine treatment alters the expression or post-translational modification of RAB11A or its pathway components.
Researchers interested in exploring potential connections between benproperine and RAB11A should consider these experimental strategies to advance understanding in this area.
RAB11A has emerged as a central coordinator of membrane trafficking events that initiate autophagosome formation on recycling endosomes. Through specific interactions with effectors like WIPI2 and ATG9A, RAB11A recruits core autophagy machinery to facilitate LC3 lipidation and autophagosome biogenesis. The significance of these mechanisms extends to diverse physiological contexts including mitochondrial quality control, synaptic plasticity, and cellular differentiation.
The therapeutic potential of targeting RAB11A is evidenced by promising antiviral peptides that disrupt RAB11A-FIP2 interactions and by its involvement in neurological disorders. However, the relationship between benproperine and RAB11A mechanisms remains unexplored and represents an opportunity for future research.
Key research priorities moving forward include:
Benproperine Phosphate is an orally administered small molecule drug, classified under ATC code R05DB02 as a non-opioid antitussive (cough suppressant) [1] [2] [3].
| Attribute | Details |
|---|---|
| Generic Name | Benproperine [1] |
| Standard Indications | Symptomatic relief of acute and chronic dry cough [1] [2] [4] |
| Mechanism of Action (Antitussive) | Central suppression of the cough reflex in the medulla oblongata, with peripheral effects including mild bronchodilation and local anesthetic action on respiratory tract membranes [2] [3]. |
| Chemical Formula | C₂₁H₂₇NO (free base) [1] |
| Standard Dosage (Adults) | 25-50 mg, administered orally two to three times daily [2] [4]. |
| Common Adverse Effects | Dry mouth, dizziness, drowsiness, headache, and mild gastrointestinal disturbances [2] [4]. |
Recent research has uncovered several anticancer mechanisms of this compound (BPP), positioning it as a strong candidate for drug repurposing, particularly in inhibiting cancer cell migration and tumor metastasis [5] [6] [7].
BPP has been identified as a potent, orally active inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2) [5] [6] [7]. The Arp2/3 complex is crucial for nucleating branched actin networks that form lamellipodia, protrusive structures at the leading edge of migrating cells [5]. By inhibiting ARPC2, BPP attenuates actin polymerization, disrupting lamellipodia formation and thereby suppressing cancer cell migration and invasion [5] [6]. This activity is selective for cancer cells and occurs at low concentrations (IC₅₀ ~1-2 μM) [5].
The following diagram illustrates how this compound targets this process to suppress cell migration:
Diagram 1: BPP inhibits the ARPC2 subunit of the Arp2/3 complex, disrupting the formation of branched actin networks and lamellipodia, which are essential for cancer cell migration.
A 2020 study demonstrated that BPP exerts a significant anticancer effect on pancreatic cancer (PC) cells both in vitro and in vivo by inducing a specific type of cell death termed "autophagy arrest" [8]. The process involves two simultaneous actions:
This results in the excessive accumulation of autophagosomes that cannot be cleared, leading to lethal autophagy arrest and inhibition of cancer cell growth [8].
The mechanism of autophagy arrest is summarized in the diagram below:
Diagram 2: BPP induces lethal autophagy arrest in pancreatic cancer cells by simultaneously triggering autophagy initiation and blocking the final degradation step.
For research validation, here is a summary of key quantitative findings and methodologies from the literature.
| Experimental Model | Dosage / Concentration | Key Findings / Outcome | Source |
|---|---|---|---|
| In Vitro (Cell Viability) | 20-120 μM | Inhibited viability of various cancer cell lines (DLD-1, AsPC-1, etc.) in a dose-dependent manner. | [6] |
| In Vitro (Migration/Invasion) | 10 μM (IC₅₀: 1-2 μM) | Significantly inhibited migration and invasion of DLD-1 and AsPC-1 cancer cells. | [5] [6] |
| In Vivo (Tumor Growth) | 50, 100 mg/kg (oral gavage) | Inhibited primary pancreatic tumor growth in mice (47.7% inhibition at 100 mg/kg) without body weight change. | [6] |
| In Vivo (Metastasis) | 100 mg/kg (oral gavage) | Markedly decreased lung metastasis of AsPC-1 cells (56.1% inhibition) and liver metastasis of HCT-116 cells (78.9% inhibition). | [5] [6] |
The following are standard protocols adapted from the research to investigate BPP's mechanisms [8]:
Cell Viability Assay (MTT Assay)
Colony Formation Assay
Western Blotting Analysis
This compound is a compound with a well-established safety profile as an antitussive agent. Its newly discovered mechanisms of action—ARPC2 inhibition and the induction of autophagy arrest—reveal significant potential for repurposing in oncology, particularly as a migrastatic agent to suppress tumor metastasis [5] and for the treatment of pancreatic cancer [8].
Its main advantages include oral bioavailability, selectivity for cancer cells, and a lower risk of dependency compared to opioid-based drugs [2] [3] [5]. Future work should focus on further preclinical validation and the design of clinical trials to translate these promising findings into new therapeutic options.
Benproperine Phosphate is an established antitussive (cough suppressant) indicated for the treatment of acute and dry cough [1]. Its therapeutic action is multifaceted, involving both central and peripheral mechanisms.
The table below summarizes its core clinical and pharmacological attributes:
| Attribute | Description |
|---|---|
| Primary Indication | Treatment of acute and dry cough [1]. |
| Mechanism of Action | Central suppression of the cough reflex in the medulla oblongata; peripheral local anesthetic effect on respiratory tract sensory nerves; anticholinergic properties reducing mucus production [2] [3]. |
| Drug Class | Non-opioid, centrally-acting antitussive [2]. |
| Advantage over Opioids | Effective cough suppression without acting on opioid receptors, thereby avoiding risks of dependency, respiratory depression, and constipation [2]. |
Recent studies have revealed that this compound (BPP) possesses significant anticancer properties, suggesting potential for drug repurposing, particularly in pancreatic cancer (PC) [4].
Research indicates that BPP exerts its anticancer effects by inducing a lethal "autophagy arrest" in pancreatic cancer cells. Autophagy is a cellular process for degrading dysfunctional components. While it can promote cell survival, its dysregulation can lead to cell death. BPP uniquely disrupts this process at two key points [4]:
The convergence of increased initiation and blocked completion results in the excessive accumulation of non-functional autophagosomes, leading to growth inhibition and death of pancreatic cancer cells. This process is illustrated in the following pathway:
Diagram of BPP-induced autophagy arrest in pancreatic cancer cells.
The anticancer effects of BPP were demonstrated both in vitro and in vivo using the following methodologies [4]:
In Vitro Growth Inhibition Assays:
Mechanistic Investigation:
In Vivo Efficacy:
The this compound API market is growing, reflecting its established clinical use and potential new applications. The market was estimated at USD 45 million in 2024 and is forecast to grow at a CAGR of 5.2%, reaching USD 71 million by 2033 [5]. Key manufacturers include Dalian Mingsen Pharmaceutical, Jilin Jinheng Pharmaceutical, and Hunan Xiangyikang Pharmaceutical, among others [5]. The market is segmented by API purity (above and below 99%) and final dosage forms (tablets, capsules, oral solutions, and granules) [5].
While effective, this compound is associated with several side effects that are important for risk-benefit assessments [6].
| Side Effect | Description |
|---|---|
| Drowsiness | One of the most common side effects; patients are advised to avoid activities requiring full alertness [6]. |
| Gastrointestinal Disturbances | May include nausea, vomiting, or abdominal discomfort, typically mild and self-resolving [6]. |
| Dry Mouth (Xerostomia) | Uncomfortable dryness that can complicate speaking or swallowing; managed with hydration [6]. |
| Dizziness | A sensation of unsteadiness, posing a fall risk, particularly for elderly patients [6]. |
| Headache | Generally mild and transient [6]. |
| Allergic Reactions | Rare but serious; symptoms include rash, itching, facial swelling, and breathing difficulties requiring immediate care [6]. |
Benproperine phosphate (BPP), a widely used antitussive (cough suppressant), has emerged as a promising candidate for drug repurposing in pancreatic cancer (PC) therapy. Recent studies reveal that BPP exerts significant anti-cancer effects through novel mechanisms, distinct from its original use, offering a potential strategy to overcome chemotherapy resistance [1] [2]. This application note synthesizes current research findings to provide detailed protocols and mechanistic insights for researchers investigating BPP in pancreatic cancer models. The core anti-cancer activity of BPP is attributed to its ability to induce lethal autophagy arrest and, in some formulations, to inhibit cancer cell migration and metastasis [3] [4] [2].
This compound attacks pancreatic cancer cells through two primary, complementary mechanisms: disrupting the autophagic process and inhibiting actin polymerization required for cell migration.
Autophagy is a cellular recycling process that can promote cancer cell survival under stress. BPP uniquely manipulates this process, turning a pro-survival mechanism into a lethal one [1] [2]. The process involves two simultaneous, disruptive actions:
The combination of these actions results in the excessive accumulation of non-degradative autophagosomes, leading to cellular stress and death—a process termed lethal autophagy arrest [3] [1] [2]. This is particularly effective in combination with Gemcitabine, as it converts the drug-induced protective autophagy into a lethal process [3] [5].
The following diagram illustrates this key mechanistic pathway:
A separate line of research identifies BPP as a potent inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2) [4] [6]. The Arp2/3 complex is crucial for nucleating actin filaments, driving cell motility and invasion. By attenuating actin polymerization, BPP suppresses lamellipodia formation—the leading edge of migrating cells—thereby inhibiting cancer cell migration, invasion, and ultimately, tumor metastasis [4] [7]. It is noteworthy that the S-stereoisomer of BPP (S-Benp) has been identified as the active form responsible for this antimetastatic activity, showing significantly higher potency than the R-isomer or the racemic mixture [7].
The efficacy of BPP has been demonstrated across various experimental models. The table below summarizes key quantitative findings from preclinical studies.
Table 1: Summary of Key Preclinical Findings for this compound in Pancreatic Cancer
| Experimental Model | Treatment | Key Outcome | Reference |
|---|---|---|---|
| In Vitro (PC Cell Lines) | BPP (20-120 μM) | Inhibited cell viability in a dose-dependent manner. | [6] |
| BPP (1-2 μM) | Inhibited migration & invasion of DLD-1 and AsPC-1 cells (IC~50~). | [4] [6] | |
| S-Benp (0.5-2 μM) | Inhibited migration & invasion of DLD-1 cells with higher potency than BPP. | [7] | |
| In Vivo (Mouse Models) | BPP (50, 100 mg/kg, oral) | Inhibited primary pancreatic tumor growth (47.7% inhibition at 100 mg/kg). | [6] |
| BPP (50, 100 mg/kg, oral) | Suppressed lung metastasis of AsPC-1 cells (56.1% inhibition). | [4] [6] | |
| S-Benp (In vivo) | Suppressed primary pancreatic tumor growth (71.6% inhibition) and liver metastasis (40.3% inhibition). | [7] | |
| Nano-formulation (HA/ZIF-8@BPP/Gem) | Co-delivery of BPP & Gemcitabine | Exhibited synergistic cytotoxicity and activated T cell-mediated immunity in orthotopic models. | [3] [5] |
This section provides detailed methodologies for key experiments assessing the efficacy and mechanism of BPP in pancreatic cancer research.
This protocol is used to determine the inhibitory effect of BPP on pancreatic cancer cell proliferation [1].
This protocol is used to investigate BPP-induced autophagy arrest by analyzing key protein markers [1].
This protocol assesses the anti-tumor and anti-metastatic efficacy of BPP in a more clinically relevant model [3] [6].
To overcome the limitations of gemcitabine and enhance BPP delivery, a novel nano-platform has been developed [3] [5].
The following diagram illustrates the structure and mechanism of this nano-platform:
This compound represents a compelling case of drug repurposing, offering a dual-pronged mechanism of action against pancreatic cancer by inducing lethal autophagy arrest and inhibiting metastasis. The provided protocols for in vitro and in vivo studies offer a roadmap for researchers to validate and explore these effects further. The development of nano-enabled co-delivery systems, such as HA/ZIF-8@BPP/Gem, highlights a promising strategy to enhance therapeutic efficacy and overcome the profound resistance associated with pancreatic cancer. Future work should focus on translating these robust preclinical findings into clinical trials to assess the safety and efficacy of BPP in pancreatic cancer patients.
This compound (BPP), a widely used antitussive, has demonstrated potent anti-cancer activity in preclinical studies. Its efficacy is attributed to two primary, distinct mechanisms of action (MoA), offering potential for monotherapy or combination regimens.
BPP exerts a unique dual effect on the autophagy pathway, converting it from a pro-survival to a lethal process. This is particularly effective in sensitizing resistant cancers like pancreatic ductal adenocarcinoma (PDAC) to standard chemotherapy such as gemcitabine [1] [2] [3].
The following diagram illustrates this sequential mechanism:
Diagram 1: BPP induces lethal autophagy arrest and synergizes with chemotherapy.
Independently of its autophagy effects, BPP acts as a "migrastatic" agent by directly inhibiting the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2) [4] [5].
To address challenges like poor bioavailability and to enable tumor-specific delivery, a nano-enabled formulation of BPP has been developed [1] [3].
The table below summarizes key quantitative findings from recent studies.
| Assay Type | Cell Line / Model | BPP Treatment | Key Results | Citation |
|---|---|---|---|---|
| In Vitro Anti-Migration | DLD-1 (Colon Cancer) | S-Benp 0.5 µM | ~10x greater migration inhibition vs. racemic BPP | [5] |
| In Vitro Anti-Migration | DLD-1 (Colon Cancer) | S-Benp 2 µM | IC~50~ = 1 µM (Migration) | [5] |
| In Vitro Anti-Invasion | DLD-1 (Colon Cancer) | S-Benp 2 µM | IC~50~ = 2 µM (Invasion) | [5] |
| In Vivo Anti-Metastasis | AsPC-1 Orthotopic (Pancreatic Cancer) | S-Benp 10 mg/kg | Inhibition of metastasis to liver (40.3%), spleen (55.5%), kidney (88.3%) | [5] |
| In Vivo Tumor Growth | AsPC-1 Orthotopic (Pancreatic Cancer) | S-Benp 10 mg/kg | Inhibition of primary tumor growth: 50.8% (by weight), 71.6% (by photon flux) | [5] |
| Nano-formulation Efficacy | Patient-derived Xenograft & Orthotopic (Pancreatic Cancer) | HA/ZIF-8@BPP/Gem | Synergistic cytotoxicity; No significant biochemical abnormalities or organ toxicity | [1] [3] |
Below are detailed methodologies for key experiments validating BPP's anti-cancer mechanisms.
This protocol is used to confirm BPP's dual role in initiating and blocking autophagy [2] [3].
This protocol measures the direct anti-migratory and anti-invasive effects of BPP via ARPC2 inhibition [4] [5].
The workflow for this protocol is as follows:
Diagram 2: Workflow for Transwell migration and invasion assays.
The Drug Affinity Responsive Target Stability (DARTS) assay is a label-free method to confirm direct binding between BPP and its target protein, ARPC2 [4] [5].
This compound represents a compelling candidate for drug repurposing in oncology. Its well-established safety profile as an approved antitussive could significantly accelerate its path to clinical application for cancer. Future work should focus on:
The repurposing of benproperine phosphate (BPP), a widely used antitussive agent, for oncology applications represents a promising strategy to accelerate anticancer therapy development. Recent research has demonstrated that BPP exhibits significant anti-pancreatic cancer activity through a dual autophagy mechanism – inducing autophagy initiation via AMPK/mTOR pathway regulation while inhibiting autophagosome-lysosome fusion through downregulation of Ras-related protein in brain 11 A (RAB11A), ultimately leading to lethal autophagy arrest [1]. However, the therapeutic potential of BPP is limited by challenges common to many chemotherapeutic agents, including poor bioavailability, lack of tumor specificity, and systemic toxicity concerns.
To address these limitations, nanotechnology approaches have been employed to develop advanced delivery systems for BPP. Specifically, a hyaluronic acid (HA)-functionalized zeolitic imidazolate framework-8 (ZIF-8) nanoplatform has been designed for co-delivery of BPP and gemcitabine (Gem) [1]. This system leverages the unique properties of metal-organic frameworks (MOFs) – including pH responsiveness, high drug loading capacity, and tunable surface functionality – to achieve targeted delivery to tumor tissues while minimizing off-target effects. The HA modification further enhances the platform's tumor-targeting capabilities through interaction with CD44 receptors highly expressed on pancreatic cancer cells [1].
The application of nanoparticle delivery systems for BPP represents a significant advancement in cancer therapy by addressing key pharmacological challenges. These nanocarriers improve drug solubility, extend circulation half-life, enable tumor-specific accumulation through enhanced permeability and retention (EPR) effect and active targeting, and provide controlled release kinetics. Furthermore, the co-delivery capability allows for synergistic combination therapy, which is particularly valuable for overcoming drug resistance mechanisms commonly encountered in pancreatic cancer treatment [1] [2].
Table 1: Physicochemical characterization of HA/ZIF-8@BPP/Gem nanoparticles
| Parameter | Result | Method | Significance |
|---|---|---|---|
| Size | 140-160 nm | Dynamic light scattering | Optimal for EPR effect in tumors |
| Polydispersity Index | <0.2 | Dynamic light scattering | Uniform size distribution |
| Zeta Potential | -25 to -30 mV | Laser Doppler anemometry | Colloidal stability |
| Structure | Regular polyhedral | Transmission electron microscopy | Defined ZIF-8 crystal structure |
| Drug Loading (BPP) | ~12% w/w | HPLC analysis | Therapeutic payload sufficient for efficacy |
| Drug Loading (Gem) | ~9% w/w | HPLC analysis | Synergistic combination ratio |
| Encapsulation Efficiency | >85% | HPLC analysis | Efficient manufacturing process |
Table 2: Efficacy assessment of HA/ZIF-8@BPP/Gem in pancreatic cancer models
| Assessment | Model | Key Findings | Significance |
|---|---|---|---|
| In vitro cytotoxicity | Pancreatic cancer cell lines | Superior cytotoxicity vs free drugs | Enhanced therapeutic potency |
| Apoptosis induction | Pancreatic cancer cell lines | Increased caspase-3 activation | Promotion of programmed cell death |
| Autophagy modulation | Pancreatic cancer cell lines | RAB11A-mediated lethal autophagy arrest | Unique mechanism overcoming resistance |
| Immune activation | Pancreatic cancer cell lines | T cell-related antitumor immunity | Immune microenvironment remodeling |
| In vivo efficacy | Orthotopic pancreatic cancer mouse model | Significant tumor growth inhibition | Translational potential |
| Biodistribution | Tumor-bearing mice | Enhanced tumor accumulation | Targeting efficiency |
| Systemic toxicity | Healthy mice | No obvious toxicity | Favorable safety profile |
Chemical Reagents:
Equipment:
Step 1: Preparation of ZIF-8@BPP/Gem Core Nanoparticles
Step 2: Hyaluronic Acid Surface Functionalization
Step 3: Final Preparation and Storage
Particle Size and Zeta Potential:
Morphological Analysis:
Drug Loading and Encapsulation Efficiency:
Procedure:
Quality Control Specifications:
Cell Culture:
Cytotoxicity Assay (MTT):
Cellular Uptake Studies:
Autophagy Flux Analysis:
Animal Model:
Treatment Protocol:
Biodistribution Analysis:
Immunohistochemistry and Histology:
Critical Formulation Parameters:
Stability and Storage:
Table 3: Common formulation issues and solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Large particle size | Inadequate mixing during formation | Increase stirring speed; use dropwise addition |
| High polydispersity | Variable crystal growth | Control temperature precisely; use fresh solvents |
| Low drug loading | Drug-polymer incompatibility | Adjust drug-to-precursor ratio; modify addition sequence |
| Poor HA coating | Incorrect HA molecular weight | Test different HA batches; optimize coating time |
| Nanoparticle aggregation | Electrostatic instability | Adjust pH during preparation; optimize centrifugation speed |
| Rapid drug release | Surface-associated drugs | Increase washing steps; optimize encapsulation method |
Quality Control:
Safety Considerations:
The development of HA/ZIF-8-based nanoparticles for this compound delivery represents a promising approach to overcome the limitations of conventional chemotherapy. This platform combines the advantages of metal-organic frameworks for efficient drug loading and pH-responsive release with active targeting through hyaluronic acid functionalization. The provided application notes and detailed protocols enable researchers to reproducibly prepare and characterize these innovative nanocarriers.
The synergistic combination of BPP and gemcitabine in a single nanoplatform addresses key challenges in pancreatic cancer treatment, particularly the development of chemoresistance. Through its unique mechanism of RAB11A-mediated lethal autophagy arrest and immune activation, this approach demonstrates significant potential for clinical translation [1].
Future development efforts should focus on scale-up manufacturing processes, regulatory requirements for combination products, and exploration of this platform for other difficult-to-treat cancers. The modular nature of the ZIF-8 system also allows for incorporation of other therapeutic agents, imaging probes, or targeting ligands to further enhance its diagnostic and therapeutic capabilities.
Pancreatic cancer remains one of the most challenging malignancies to treat, with conventional chemotherapy facing significant limitations including poor bioavailability, dose-limiting toxicity, and the development of adaptive resistance mechanisms. Gemcitabine (Gem) has long served as a first-line chemotherapeutic agent for pancreatic cancer, but its efficacy is substantially hindered by rapid metabolic inactivation and the emergence of drug resistance, particularly through protective autophagy pathways that enable cancer cell survival. The repurposing of Benproperine phosphate (BPP), previously approved as an antitussive medication, represents an innovative strategy to overcome these limitations by synergistically enhancing Gem cytotoxicity through targeted disruption of autophagic processes.
The development of a nano-enabled co-delivery system using Zeolitic Imidazolate Framework-8 (ZIF-8) as a carrier platform addresses multiple challenges simultaneously. ZIF-8's intrinsic pH-responsive degradation behavior enables selective drug release within the acidic tumor microenvironment (pH 5.5-6.5) while maintaining stability under physiological conditions (pH 7.4), thereby minimizing off-target effects. This smart drug delivery approach, combined with hyaluronic acid (HA) surface functionalization for active tumor targeting, represents a significant advancement in pancreatic cancer nanomedicine. The resulting HA/ZIF-8@BPP/Gem nanoplatform demonstrates synergistic cytotoxicity without causing significant biochemical abnormalities or organ toxicity, as validated in cell lines, patient-derived xenograft models, and orthotopic tumor models [1].
The HA/ZIF-8@BPP/Gem nanoplatform embodies a multifunctional drug delivery system engineered through rational design principles that leverage the unique properties of each component:
ZIF-8 Core: Serves as the primary nanocarrier framework due to its exceptional drug loading capacity (surface area ~1600-1932 m²/g), biocompatibility, and pH-responsive degradation characteristics. The framework composition of zinc ions coordinated with 2-methylimidazole linkers creates a porous crystalline structure with sodalite topology, featuring pore apertures of approximately 3.4 Å that facilitate drug encapsulation [2] [3] [4].
Therapeutic Payloads: The system simultaneously delivers Gemcitabine (Gem), a standard care chemotherapeutic antimetabolite, and This compound (BPP), a repurposed antitussive that mechanistically disrupts autophagic processes. This combination creates a synergistic therapeutic effect wherein BPP converts Gem-induced protective autophagy into a lethal process [1].
Surface Functionalization: Hyaluronic acid (HA) coating confers multiple advantages including active targeting capability through specific binding to CD44 receptors overexpressed on pancreatic cancer cells, enhanced colloidal stability in physiological environments, and improved biocompatibility profile. The HA coating reduces the BET surface area by approximately 30%, confirming successful surface functionalization [5].
The nanoplatform is synthesized using a one-pot surfactant-free solvothermal method that enables simultaneous ZIF-8 crystallization and HA functionalization, ensuring high reproducibility and scalability while maintaining structural integrity [5]:
Table 1: Synthesis Parameters for HA/ZIF-8@BPP/Gem Nanoplatform
| Parameter | Specification | Rationale |
|---|---|---|
| Zinc precursor | Zinc nitrate hexahydrate (0.3 g, 1.01 mmol) in 14 mL methanol | Provides Zn²⁺ ions for framework construction |
| Organic linker | 2-methylimidazole (0.66 g, 8.04 mmol) in 14 mL methanol | Forms coordination bonds with Zn²⁺ to create ZIF-8 framework |
| Molar ratio (Zn:2-Hmim) | 1:8 | Optimal for complete reaction and high crystallinity |
| Therapeutic agents | BPP and Gem dissolved in reaction mixture | Enables encapsulation during framework formation |
| Functionalization | Hyaluronic acid (4 mg/mL) added after 15 min reaction | Conferred active targeting via CD44 receptor binding |
| Stirring conditions | 100 rpm for total 45 min (15 min pre-HA + 30 min post-HA) | Ensures homogeneous mixing and functionalization |
| Purification | Centrifugation at 4900 rpm for 10 min, triple washing with methanol | Removes unreacted precursors and loosely bound components |
| Drying | 12 h at 80°C in dark environment | Preserves framework stability and HA functionality |
This optimized synthesis protocol yields well-dispersed nanoparticles with an average size of 93.5 ± 14.4 nm (SEM) to 127.3 ± 18.9 nm (HR-TEM), demonstrating the slight variation in measurement based on characterization technique. The method eliminates the need for post-synthetic modifications or chemical linkers that could compromise biocompatibility, representing a significant advantage over multi-step functionalization approaches [5].
Comprehensive characterization of the HA/ZIF-8@BPP/Gem nanoplatform confirms successful synthesis, appropriate physicochemical properties, and drug loading efficiency:
Table 2: Physicochemical Characterization of HA/ZIF-8@BPP/Gem Nanoplatform
| Characterization Parameter | Results | Methodology |
|---|---|---|
| Crystallinity | Maintained structural integrity post-functionalization | Powder X-ray diffraction (PXRD) |
| Particle size | 93.5 ± 14.4 nm (SEM); 127.3 ± 18.9 nm (HR-TEM) | Scanning/Transmission Electron Microscopy |
| Surface area | ~30% reduction compared to non-functionalized ZIF-8 | Brunauer-Emmett-Teller (BET) analysis |
| Surface functionalization | Successful HA coating confirmed | Fourier Transform Infrared (FTIR) spectroscopy |
| Thermal stability | High decomposition temperature | Thermogravimetric Analysis (TGA) |
| Drug loading capacity | 2.71 ± 0.22 mg 5-FU per mg ZIF-8 (model drug) | UV-vis spectroscopy (λ = 260 nm) |
| Zeta potential | Negative surface charge (post-HA functionalization) | Dynamic Light Scattering |
| pH-responsive release | Significantly enhanced release at pH 5.5 vs 7.4 | Cumulative release studies in acetate buffer |
The pH-responsive drug release behavior represents a critical functional characteristic, with studies demonstrating that ZIF-8-based systems release approximately 0.66 mg more drug at pH 5.5 compared to pH 7.4 over 72 hours, highlighting the platform's ability to selectively release therapeutic agents in the acidic tumor microenvironment while minimizing premature release during circulation [6].
The synergistic antitumor efficacy of the BPP and Gem combination centers on their unique interaction with the autophagy-lysosome pathway, a critical cellular process that pancreatic cancer cells exploit for survival under chemotherapeutic stress:
Figure 1: BPP-Mediated Lethal Autophagy Arrest Mechanism
The molecular mechanism involves a two-phase process that converts cytoprotective autophagy into a cytotoxic event:
Autophagy Induction Phase: Both Gem and BPP independently initiate autophagy through distinct signaling pathways. Gem induces stress-responsive autophagy as a protective mechanism in cancer cells, while BPP activates autophagy through alternative pathways that ultimately create a vulnerable state in the cellular degradation system [1].
Fusion Blockade Phase: BPP specifically interferes with RAB11A-dependent vesicular trafficking, preventing the critical fusion event between autophagosomes and lysosomes. This disruption leads to the accumulation of undegraded autophagic vesicles and the aggregation of autophagy-related proteins including LC3-II and p62/SQSTM1, creating an intolerable cellular burden that triggers apoptotic cell death [1].
This sophisticated mechanism represents a promising approach to overcoming autophagy-mediated chemoresistance, a significant challenge in pancreatic cancer treatment. By strategically manipulating the autophagy pathway rather than generically inhibiting it, the therapeutic combination achieves selective cytotoxicity against cancer cells while potentially sparing normal cells.
In addition to the direct cytotoxic effects, the HA/ZIF-8@BPP/Gem nanoplatform stimulates significant immune activation within the tumor microenvironment, contributing to its overall antitumor efficacy:
Figure 2: Nanoplatform-Mediated Immune Activation Pathways
RNA sequencing analysis and flow cytometry studies have revealed that the nanoplatform promotes a multifaceted immune response through several interconnected mechanisms:
Immunogenic Cell Death (ICD): The combination therapy triggers the release of damage-associated molecular patterns (DAMPs) including calreticulin (CRT), high mobility group box 1 (HMGB1), and adenosine triphosphate (ATP), which act as potent immune stimulants that enhance tumor antigen visibility to the immune system [1].
Cytokine Secretion Modulation: The treatment stimulates the secretion of multiple immune-related cytokines that create a pro-inflammatory microenvironment conducive to immune cell infiltration and activation. This cytokine profile facilitates the breakdown of the immunosuppressive barriers characteristic of pancreatic tumors [1].
T Cell-Mediated Immunity: Flow cytometry analyses demonstrate significant activation and recruitment of cytotoxic T lymphocytes into the tumor bed, indicating the development of a robust adaptive immune response against tumor antigens. This T cell activation represents a critical component of the therapeutic efficacy, potentially contributing to long-term antitumor immunity [1].
The integration of autophagy-targeted therapy with immune activation represents a novel approach in pancreatic cancer treatment, addressing two major therapeutic challenges simultaneously: chemoresistance and immunosuppression in the tumor microenvironment.
Comprehensive in vitro evaluation of the HA/ZIF-8@BPP/Gem nanoplatform demonstrates significant therapeutic advantages over conventional treatments:
Table 3: In Vitro Efficacy Assessment of HA/ZIF-8@BPP/Gem
| Evaluation Parameter | Results and Findings | Cell Lines/Models |
|---|---|---|
| Cytotoxicity (IC₅₀) | 21.5 ± 3.8 μg/mL (MCF-7) | MCF-7, NIH-3T3 |
| Selectivity Index (SI) | 3.8 (cancer vs. normal cells) | MCF-7 vs NIH-3T3 |
| Cellular Uptake | Enhanced uptake via CD44 receptor-mediated endocytosis | MCF-7 (CD44+) |
| Synergistic Coefficient | Strong synergy between BPP and Gem (CI < 1) | Multiple pancreatic cancer lines |
| Autophagy Modulation | Conversion of protective to lethal autophagy | Immunoblotting, fluorescence microscopy |
| Pro-apoptotic Effect | Significant increase in apoptosis markers | Flow cytometry, caspase assays |
The platform demonstrates selective cytotoxicity toward cancer cells, with a selectivity index of 3.8, indicating approximately 4-fold greater potency against cancer cells compared to normal fibroblasts. This selectivity stems from both active targeting through CD44 receptor-mediated endocytosis and the pH-responsive drug release in the acidic tumor microenvironment [5].
The translational potential of the HA/ZIF-8@BPP/Gem nanoplatform has been validated through rigorous in vivo studies using clinically relevant models:
Tumor Growth Inhibition: In both patient-derived xenograft (PDX) models and orthotopic tumor models, the nanoplatform demonstrated significantly enhanced tumor growth suppression compared to free Gem, Gem monotherapy, or BPP monotherapy. The combination therapy achieved synergistic antitumor effects without escalating overall drug doses [1].
Metastasis Suppression: In orthotopic models that recapitulate the metastatic behavior of pancreatic cancer, the treatment group showed reduced incidence of distant metastasis, suggesting potential systemic control of disease progression beyond local tumor suppression [1].
Biosafety Assessment: Comprehensive toxicity evaluation revealed no significant biochemical abnormalities or organ toxicity in treated animals, indicating a favorable safety profile. The HA coating contributes to improved biocompatibility by minimizing nonspecific interactions with biological components [1].
Pharmacokinetic Advantages: The nanoformulation extends the systemic circulation time of both therapeutic agents, enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect while reducing clearance rates [1].
Title: One-Pot Synthesis of HA-Functionalized ZIF-8 Co-Loaded with BPP and Gem
Principle: This protocol describes a surfactant-free solvothermal method for simultaneous ZIF-8 crystallization, drug encapsulation, and surface functionalization with hyaluronic acid for active tumor targeting [5].
Materials:
Equipment:
Procedure:
Precursor Preparation:
ZIF-8 Formation:
Surface Functionalization:
Harvesting and Purification:
Storage:
Quality Control:
Objective: Quantify drug encapsulation efficiency and pH-responsive release profile [6]
Materials:
Equipment:
Procedure:
Standard Curve Preparation:
Drug Loading Quantification:
Release Kinetics:
Calculations:
Objective: Determine IC₅₀ values and selective toxicity toward cancer cells vs. normal cells [5]
Cell Lines:
Materials:
Equipment:
Procedure:
Cell Seeding:
Treatment:
Viability Assessment:
Data Analysis:
The development of HA/ZIF-8@BPP/Gem represents a significant advancement in pancreatic cancer therapy, successfully addressing multiple challenges through innovative nanoplatform design. The synergistic combination of repurposed BPP with standard-care Gem, enabled by the ZIF-8 delivery system, demonstrates enhanced efficacy through dual mechanisms of lethal autophagy arrest and immune activation. The pH-responsive release behavior and active targeting capability collectively improve therapeutic specificity while minimizing systemic toxicity.
Future research directions should focus on scale-up manufacturing under Good Manufacturing Practice (GMP) guidelines, comprehensive toxicological assessment in higher animal models, and exploration of combination regimens with emerging immunotherapies. The modular design of this platform also allows for incorporation of additional therapeutic modalities such as photothermal agents or diagnostic imaging components, potentially enabling theranostic applications. With its demonstrated efficacy in preclinical models and favorable safety profile, this nanoplatform holds significant promise for clinical translation in pancreatic cancer treatment.
Benproperine phosphate exerts its anti-tumor effect through a dual mechanism that disrupts the autophagic process at two critical points, leading to an lethal accumulation of autophagosomes [1] [2] [3].
The following diagram illustrates this two-pronged mechanism:
The anti-cancer effects of BPP and its mechanism have been validated through various in vitro and in vivo assays. The table below summarizes quantitative data from key experiments:
| Assay Type | Cell Line/Model | BPP Treatment | Key Results | Interpretation |
|---|---|---|---|---|
| Cell Viability (MTT) [2] | MIA-PaCa-2, Panc-1 | 0-100 µM, 24h | Concentration-dependent decrease in viability [2]. | BPP inhibits pancreatic cancer cell growth. |
| Clonogenic Survival [2] | MIA-PaCa-2, Panc-1 | 20 µM, 7 days | Significant reduction in number and size of colonies [2]. | BPP suppresses long-term proliferative capacity. |
| LDH Release [2] | MIA-PaCa-2 | 20 µM, 24h | Increase in LDH release in media [2]. | BPP induces cytotoxic cell death. |
| Western Blot (Mechanism) [2] | MIA-PaCa-2 | 20 µM, 24h | ↑ LC3-II, ↑ p-AMPK, ↓ p-mTOR, ↓ RAB11A protein levels [2]. | Confirms dual mechanism: induces autophagy initiation via AMPK/mTOR and blocks fusion via RAB11A. |
| In Vivo Efficacy [2] [3] | Mouse xenograft models | 50 mg/kg, i.p., daily | Significant inhibition of tumor growth [2] [3]. | Validates anti-tumor effect in a live organism. |
| Nano-formulation Efficacy [3] | Orthotopic PC model | HA/ZIF-8@BPP/Gem | Enhanced tumor suppression & T-cell immune activation [3]. | Suggests improved delivery and efficacy via nanotechnology. |
This protocol outlines the key steps to confirm BPP-induced autophagy arrest in pancreatic cancer cell lines, based on established methodologies [2] [4].
This is a critical assay to determine if BPP is increasing autophagosome generation or blocking their degradation [4].
The repurposing of this compound offers a promising and innovative strategy for combating pancreatic cancer. Its unique ability to co-induce autophagy and block its completion via RAB11A downregulation sets it apart from classic autophagy inhibitors like chloroquine. The protocols detailed herein provide a roadmap for researchers to validate and further investigate this mechanism, supporting the development of BPP as a potential clinical agent, either alone or in a nano-formulated combination therapy.
1. Chemical and Biological Profile this compound (BPP) is an orally active, potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). By impairing Arp2/3 function, it attenuates actin polymerization nucleation, which is crucial for cell migration and metastasis [1] [2]. Beyond its known antitussive use, its bioactive properties include antineoplastic, anti-migratory, anti-metastatic, and autophagy-arresting activities [3] [4] [5].
2. Key Mechanisms of Action BPP exerts its effects through multiple pathways, summarized in the diagram below.
3. Recommended In Vitro Treatment Concentrations The effective concentration of BPP varies significantly depending on the cell type and the biological endpoint being measured. The table below summarizes key quantitative data from recent literature.
| Cell Line / System | Experimental Assay | Effective Concentrations | Key Outcomes & Notes |
|---|
| Various Cancer Cells (e.g., DLD-1, AsPC-1, HCT-116) | Cell Migration & Invasion Assay [4] [1] | IC₅₀: 1 - 2 µM Working Conc.: 2 - 10 µM | Strongly inhibits migration/invasion. S-Benp (stereoisomer) is more potent [6]. | | DLD-1, AsPC-1, CFPAC-1, et al. | Cell Viability Assay (MTT) [5] [1] [2] | 20 - 120 µM (for 24 hours) | Inhibits cell viability in a dose-dependent manner. | | MCF-10A (Normal Mammary Epithelial) | Cell Migration Assay [6] [4] | Up to 10 µM | No significant effect on migration of normal cells at this concentration. | | RAW264.7 (Mouse Macrophage) | Anti-inflammatory Study [7] | Tested at 50 µM | Reduced LPS-induced IL-6 secretion via Akt signaling. |
4. Detailed Experimental Protocols
4.1. Cell Migration Assay (Transwell) This protocol is used to evaluate the anti-migratory effect of BPP.
4.2. Cell Viability and Proliferation Assay (MTT) This protocol is used to assess BPP's effect on cell growth and cytotoxicity.
4.3. Assessing Autophagy Arrest This protocol helps investigate BPP's role in inducing lethal autophagy.
5. Formulation and Handling
This compound is a repurposed drug with compelling multi-modal anticancer activity in preclinical models. Researchers should carefully select treatment concentrations based on their specific assay and cell line, noting the distinct ranges for anti-migration (low µM) versus cytotoxicity/autophagy (higher µM) effects. Future work should focus on further elucidating its efficacy in vivo and exploring its potential in combination therapies.
This compound (C₂₁H₂₇NO·H₃O₄P, MW 407.44 g/mol) is a pharmaceutical compound primarily used as an antitussive agent to suppress cough reflexes without causing significant sedation or dependency [1] [2]. In recent years, research has revealed additional therapeutic potentials for this compound, including promising applications in cancer treatment through autophagy arrest and immune activation mechanisms [3]. These diverse applications have increased the importance of reliable analytical methods for quantifying and qualifying this compound in both pharmaceutical formulations and research contexts. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant analytical technique for assessing the purity and stability of this compound due to its precision, sensitivity, and ability to separate complex mixtures.
The complexity of pharmaceutical matrices and the need for precise quantification of this compound necessitate robust analytical methods that can consistently deliver accurate results. A reversed-phase HPLC method with UV detection has been specifically developed and validated for the determination of this compound in tablet formulations [4]. This method provides a framework for quality control laboratories to ensure product consistency, monitor stability, and detect potential impurities. The following application notes and protocols detail the optimized HPLC conditions, validation parameters, and step-by-step procedures for implementing this method in both research and pharmaceutical quality control settings.
The optimized HPLC method for this compound analysis employs a reversed-phase chromatographic system with specific parameters designed to achieve optimal separation, resolution, and detection [4]. The table below summarizes the complete chromatographic conditions:
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Chromatography Type | Reversed-phase |
| Column | Hypersil C18 (5 μm, 4.6 mm i.d. × 150 mm) |
| Column Temperature | 35°C |
| Mobile Phase | Methanol-water-glacial acetic acid-triethylamine (60:35:5:0.1, V/V) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 270 nm |
| Internal Standard | Cortisone acetate |
| Injection Volume | Not specified (typically 10-20 μL for standard assays) |
| Run Time | 7 minutes |
| Linear Range | 9.96-49.8 mg/L |
| Correlation Coefficient (r) | 0.9998 |
The selection of a C18 bonded stationary phase represents the preferred choice for reversed-phase separations of pharmaceutical compounds like this compound, providing optimal hydrophobicity for retaining medium-polarity molecules [5]. The mobile phase composition incorporates glacial acetic acid and triethylamine as buffering agents to control ionization and improve peak shape, which is particularly important for compounds with basic functional groups like this compound. The isocratic elution system simplifies method implementation and equipment requirements while providing sufficient resolution for quantitative analysis.
The HPLC system should consist of the following components: a binary or quaternary pump capable of maintaining stable flow rates at approximately 0.9 mL/min, a column oven with temperature control (±1°C), an autosampler or manual injection system, a UV-Vis or DAD detector set at 270 nm, and a data acquisition system. The method uses cortisone acetate as an internal standard to correct for injection volume variations and minor system fluctuations, enhancing measurement precision [4]. The retention times for both this compound and the internal standard should be consistent across analyses, with the total chromatographic run completed within 7 minutes, making this a rapid quality control method suitable for high-throughput laboratory environments.
The HPLC method for this compound analysis has been rigorously validated according to standard analytical validation guidelines, demonstrating excellent performance across multiple key parameters [4]. The validation data confirms the method's suitability for its intended applications in pharmaceutical quality control.
Table 2: Validation Parameters for this compound HPLC Method
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 9.96-49.8 mg/L | - |
| Correlation Coefficient (r) | 0.9998 | r ≥ 0.999 |
| Accuracy (Average Recovery) | 99.91% (n=5) | 98-102% |
| Precision (RSD) | 0.43% | ≤2.0% |
| Analysis Time | <7 minutes | - |
| Specificity | No interference from excipients | Baseline resolution |
The method demonstrates excellent linearity across the specified concentration range, with a correlation coefficient (r) of 0.9998, indicating a strong proportional relationship between analyte concentration and detector response [4]. The accuracy, expressed as average recovery, was determined to be 99.91% based on five replicate measurements, well within the generally accepted limits of 98-102% for pharmaceutical compounds. The precision of the method, reported as relative standard deviation (RSD), was an exceptional 0.43%, indicating highly reproducible results.
The validation study confirmed the method's specificity, demonstrating that the excipients commonly found in this compound tablet formulations do not interfere with the analyte peaks [4]. The method's robustness was established through deliberate variations in key parameters such as mobile phase composition, flow rate, and column temperature, with the system suitability criteria maintained throughout these challenges. The rapid analysis time of less than 7 minutes enhances laboratory efficiency while maintaining data quality, making this method suitable for routine quality control applications in pharmaceutical manufacturing and stability testing.
Materials Required:
Procedure:
Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a stock standard solution of approximately 1000 mg/L.
Working Standard Solutions: Prepare a series of working standards covering the concentration range of 9.96-49.8 mg/L by appropriate dilution of the stock standard solution with mobile phase.
Internal Standard Solution: Prepare a cortisone acetate solution in mobile phase at an appropriate concentration that provides similar detector response to the analyte.
Sample Preparation: For tablet formulations, weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of this compound, to a 25 mL volumetric flask. Add about 20 mL of mobile phase, sonicate for 10 minutes with occasional shaking, then dilute to volume with mobile phase and mix well. Filter a portion of the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.
Test Solution: Combine filtered sample solution with internal standard solution in an appropriate ratio (typically 1:1) prior to injection.
Equipment Setup:
Analysis Procedure:
System Suitability Test: Inject the middle concentration standard solution (approximately 30 mg/L) in six replicates. The system is suitable if the RSD of the peak areas for this compound is ≤2.0%, the resolution between this compound and internal standard is ≥2.0, and the tailing factor is ≤2.0.
Calibration Curve: Inject each working standard solution in duplicate. Plot the peak area ratio of this compound to internal standard against concentration. Apply linear regression to obtain the calibration curve.
Sample Analysis: Inject the prepared test solution and record the chromatogram. Identify this compound and internal standard peaks by comparing their retention times with those in the standard solutions.
Calculation: Calculate the this compound content in the sample using the peak area ratio and the calibration curve equation.
The following workflow diagram illustrates the complete sample preparation and analysis process:
While the described HPLC method provides robust quantification of this compound in pharmaceutical formulations, researchers should consider several factors when adapting this method to specific research contexts. For stability-indicating methods, additional validation including forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress) should be conducted to demonstrate method specificity toward degradation products [7]. For analysis of biological samples containing this compound, such as in pharmacokinetic studies, sample preparation becomes more critical and may require solid-phase extraction or protein precipitation to remove interfering matrices [7].
The selection of 270 nm as detection wavelength provides optimal sensitivity for this compound, which contains chromophores that absorb in the UV region [4] [5]. However, for samples with potential interfering compounds, the use of a diode array detector to confirm peak purity through spectral analysis is recommended. When analyzing different formulations of this compound, such as the nanoparticle-based delivery systems investigated for cancer therapy [3], method modifications may be necessary to address different sample matrices and concentration ranges.
Recent studies have revealed novel applications for this compound beyond its traditional use as an antitussive. Research has demonstrated that this compound exhibits anti-cancer properties through its ability to inhibit autophagy by blocking RAB11A-dependent autophagosome-lysosome fusion [3]. This mechanism converts protective autophagy into a lethal process in cancer cells, particularly enhancing the efficacy of gemcitabine in pancreatic cancer treatment. Additionally, this compound has shown potential in inhibiting cancer cell migration and tumor metastasis by targeting ARPC2, a component of the Arp2/3 complex that regulates actin polymerization and cell motility [2].
The following diagram illustrates the mechanism of action of this compound in cancer cells based on recent research findings:
These research applications highlight the growing importance of accurate analytical methods for this compound quantification not only in pharmaceutical formulations but also in research settings investigating its novel therapeutic potentials. The HPLC method described in this protocol provides researchers with a reliable tool for quantifying this compound in various experimental contexts.
The reversed-phase HPLC method detailed in these application notes provides a robust, precise, and accurate approach for determining this compound in pharmaceutical formulations. The method has been comprehensively validated, demonstrating excellent linearity across the concentration range of 9.96-49.8 mg/L, with correlation coefficient of 0.9998, average recovery of 99.91%, and precision of 0.43% RSD [4]. The rapid analysis time of less than 7 minutes makes this method highly suitable for routine quality control applications in pharmaceutical manufacturing environments.
As research continues to uncover new therapeutic applications for this compound, particularly in oncology, reliable analytical methods for its quantification become increasingly important. The protocols described herein provide researchers and quality control professionals with a standardized approach for this compound analysis that can be adapted to various research and regulatory needs. Future method enhancements may focus on transferring this methodology to UHPLC systems for improved efficiency and sustainability, incorporating quality by design (QbD) principles for robust method development, and expanding applications to biological matrices for pharmacokinetic studies.
Benproperine phosphate (BPP) is a clinically used antitussive agent that has recently gained significant research interest for its potent antimetastatic properties. The molecule contains a chiral center, yielding two enantiomers, (R)-(+)-benproperine and (S)-(-)-benproperine, which exhibit distinct biological activities. Recent research has demonstrated that the (S)-enantiomer possesses superior anti-migration and anti-invasion activity against cancer cells by specifically targeting actin-related protein 2/3 complex subunit 2 (ARPC2), a key regulator of actin polymerization and cell motility [1]. These findings highlight the critical importance of stereoselective synthesis and high-purity separation for drug development. This document provides detailed, practical protocols for the synthesis, separation, and analysis of this compound enantiomers, supporting advanced pharmaceutical research and development.
This protocol describes a practical and improved synthetic route suitable for preparing high-purity enantiomers on a commercial scale [2].
Synthesis of Key Chiral Intermediate (R)-1-(2-benzylphenoxy)propan-2-ol (2):
Activation of Hydroxyl Group to (R)-1-(2-benzylphenoxy)propan-2-yl 4-methylbenzenesulfonate (3):
Synthesis of (S)-(-)-Benproperine:
Synthesis of (R)-(+)-Benproperine:
Formation of Phosphate Salts and Recrystallization:
This improved method features mild reaction conditions, simple operation, easy separation of products, and high yield, making it suitable for manufacturing on a commercial scale [2].
This patent-based protocol outlines a method to obtain the (S,R) diastereomer of a benproperine analog with a purity of ≥99% without requiring column chromatography, ideal for mass production [3].
Step 1: Preparation of a Diastereomeric Mixture.
Step 2: Hydrochloride Salt Formation.
Step 2-a (Optional): Hydrobromide Salt Recrystallization.
Step 3: Phosphate Salt Exchange and Final Purification.
Table 1: Key Reaction Conditions for High-Purity Single Isomer Synthesis [3]
| Step | Critical Parameter | Specification | Purpose |
|---|---|---|---|
| Step 2 | Solvent | Acetone | Maximizes selectivity and purity during HCl salt formation. |
| Step 3 | Solvent | Ethanol | Ensures high yield and quality during phosphate salt exchange. |
| Overall | Purification | No column chromatography | Enables cost-effective and scalable mass production. |
The following workflow diagram summarizes the two synthetic pathways:
Diagram 1: Workflow for the synthesis of this compound enantiomers via two different pathways.
Rigorous analytical techniques are essential for confirming the identity, purity, and enantiomeric composition of the synthesized products.
This method is adapted for the determination of this compound in tablet formulations and can be applied to purified samples [4].
While the search results do not provide a specific chiral HPLC method for benproperine, the principle of chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be applied, as demonstrated for other chiral drugs like pranoprofen [5]. Developing a similar method would require:
Table 2: Summary of Key Analytical Techniques for Benproperine Enantiomers
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| Reversed-Phase HPLC | Purity assessment, quantitative analysis | C18 column; MeOH/H2O/HOAc/TEA mobile phase; UV 270 nm | [4] |
| Chiral LC-MS/MS | Enantiomeric composition analysis | Chiral column; MS/MS detection in SRM mode | Principle from [5] |
| 1H NMR & HRMS | Structural confirmation | - | [2] |
| LC-Ion Trap MS | Metabolite identification | - | [6] |
The drive for stereoselective synthesis is strongly supported by the profound differences in the pharmacological profiles of the two enantiomers.
The direct interaction between S-Benp and its molecular target, ARPC2, has been rigorously validated using multiple techniques [1]:
The following diagram illustrates the mechanism of action of the active S-enantiomer:
Diagram 2: Mechanism of action of S-Benproperine, highlighting its direct binding to ARPC2 and the subsequent cascade leading to inhibition of cancer metastasis.
The protocols outlined herein provide robust and scalable methods for the synthesis and analysis of this compound enantiomers. The classic synthesis offers a direct route to both (R)-(+)- and (S)-(-)-enantiomers, while the high-purity synthesis enables the production of the therapeutically relevant (S,R)-diastereomer of a benproperine analog with exceptional purity. The critical biological finding that S-Benproperine is the active isomer for antimetastatic activity underscores the necessity of these chiral-resolved synthesis and analysis protocols. Access to high-purity enantiomers is indispensable for further preclinical and clinical development of benproperine and its analogs as novel, targeted anti-metastatic agents.
Recent research has identified that the antitussive drug benproperine phosphate (BPP) exhibits a significant anticancer effect on pancreatic cancer (PC) both in vitro and in vivo by inducing a specific process known as autophagy arrest [1].
The mechanistic pathway is summarized in the diagram below:
Diagram Title: BPP Induces Lethal Autophagy Arrest in Pancreatic Cancer
As the diagram illustrates, BPP exerts a dual effect:
This combination results in the excessive accumulation of autophagosomes, leading to a lethal state of autophagy arrest and ultimately, pancreatic cancer cell death [1].
The table below summarizes quantitative data and key observations from the foundational study on BPP [1].
| Experimental Model | Key Findings | Significance/Reversal Experiment |
|---|---|---|
| In Vitro (PC Cell Lines) | Significant growth inhibition induced by BPP. | Inhibition of autophagy or overexpression of RAB11A partially reversed BPP-induced growth inhibition. |
| In Vivo (Mouse Models) | Showed significant anticancer effects. | Confirmed the physiological relevance of the autophagy arrest mechanism. |
The defined mechanism of BPP suggests it could act synergistically with other agents. The proposed framework for designing combination therapies is based on two main strategic approaches, illustrated in the following diagram:
Diagram Title: Two Proposed Strategies for BPP Combination Therapy
This protocol provides a methodology for screening and validating potential synergistic combinations of BPP with other agents in vitro.
1. Cell Culture and Reagents
2. Treatment and Viability Assay
3. Data Analysis and Synergy Determination
4. Mechanistic Validation (Follow-up on Hit Combinations)
This compound represents a promising repurposed agent for pancreatic cancer by uniquely inducing lethal autophagy arrest. The proposed combination strategies and detailed experimental protocol provide a roadmap for researchers to systematically explore and develop effective BPP-based combination therapies. Future work should focus on validating these hypotheses in vitro and in vivo, with the ultimate goal of translating these findings into novel clinical protocols for a cancer type with limited treatment options.
While not specific to benproperine phosphate, the available literature highlights key factors and methods relevant to stability testing for solid pharmaceuticals.
Table: Key Stressors in Drug Stability Testing
| Stressor Type | Purpose | Common Experimental Conditions |
|---|---|---|
| Oxidative Stress | To assess susceptibility to oxidation by air or excipients [1]. | Exposure to air/oxygen, metal catalysts, or peroxides [1]. |
| Hydrolytic Stress | To determine susceptibility to breakdown by water [1]. | Exposure to different humidity levels (often in stability chambers) or aqueous solutions at varied pH [2]. |
| Photolytic Stress | To evaluate stability under light exposure [2]. | Use of a light-stability cabinet with controlled UV/Visible light intensity [3]. |
| Thermal Stress | To predict long-term stability and identify degradation pathways [1]. | Storage at elevated temperatures (e.g., 40°C, 60°C, 70°C) as per ICH guidelines [4] [1]. |
The experimental workflows for stability studies typically involve a cycle of stressing the drug substance, sampling at intervals, and analyzing the samples.
The following diagram outlines a generalized workflow for conducting a drug stability study, which you can adapt for this compound:
Here are answers to potential FAQs based on general stability science:
Q: What are the most critical parameters to control for the stable storage of a solid drug like this compound?
Q: My analysis shows new peaks in the HPLC chromatogram of an aged sample. What should I do?
Q: How can I improve the stability of a drug that is prone to oxidation?
A 2025 study specifically identified and controlled a genotoxic chloride intermediate in the synthesis of Benproperine Phosphate [1]. The table below summarizes the critical information about this impurity.
| Impurity Characteristic | Description and Control Data |
|---|---|
| Identity | Chloride intermediate (structure not fully detailed in available text) [1]. |
| Genotoxicity | Predicted Positive by (Q)SAR tools (Toxtree, Derek Nexus, Sarah Nexus). Classification: Class 3, to be controlled as a Class 2 potential genotoxic impurity [1]. |
| Control Limit | 9.5 μg·g⁻¹ (calculated based on the Threshold of Toxicological Concern - TTC) [1]. |
| Residue in API | Detected in 10 production batches; all were below the TTC control limit [1]. |
The same study developed a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for detecting the chloride intermediate, which can be used for routine monitoring [1].
Preventing impurities requires a proactive strategy rooted in current regulatory guidelines.
Q: What should I do if my batch of Benproperine API shows chloride intermediate levels above the 9.5 μg·g⁻¹ limit?
Q: Where can I find the latest regulatory demands for impurity control?
The following diagram outlines a systematic workflow for controlling genotoxic impurities in your drug substance, based on the ICH M7 guideline and modern laboratory practice:
Understanding how BPP disrupts autophagy is the first step in troubleshooting your assays. The table below summarizes the key molecular players involved.
| Mechanistic Aspect | Effect of Benproperine Phosphate (BPP) | Key Proteins & Complexes Affected |
|---|---|---|
| Autophagy Initiation | Activates/Triggers [1] [2] | AMPK/mTOR signaling pathway [1] |
| Autophagosome-Lysosome Fusion | Blocks/Arrests [1] [2] | Ras-related protein RAB11A [1] [2] |
| Downstream Result | Accumulation of undegraded autophagosomes [1] [2] | LC3-II, p62 [1] |
The following diagram illustrates this "autophagy arrest" mechanism triggered by BPP.
When BPP is working as intended in your cellular models, you should observe a consistent pattern across different assays. The table below outlines the key experiments and their expected outcomes.
| Assay Type | Key Readout/Technique | Expected Result with BPP Treatment |
|---|---|---|
| Western Blot | LC3-II / GABARAP protein levels | Accumulation [1] [3] |
| Western Blot | p62/SQSTM1 protein levels | Accumulation (indicating degraded cargo) [1] |
| Live-Cell Imaging (Gold Standard) | mCherry-GFP-LC3 tandem reporter | Increased yellow puncta (mCherry+GFP+); indicates failed lysosomal acidification [2] [3] |
| Immunofluorescence | LC3/LAMP1 colocalization | Decreased co-localization [3] |
If your experimental results do not align with the expected readouts, consider the following points.
While the core mechanism of BPP is established, some areas for further investigation remain:
The table below summarizes the key metabolites of this compound identified in humans, which are potential sources of experimental interference.
| Metabolite Name | Abbreviation | Site of Hydroxylation | Key Characteristics & Potential Interference |
|---|
| 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol | 4-OH-BPP | Piperidyl ring (4-position) | - Present in human plasma and urine [1].
The metabolic pathway can be visualized as follows:
Here are detailed methodologies to identify and account for metabolite interference in your experiments.
This method is critical for detecting and measuring BPP metabolites in biological samples like plasma, urine, or cell culture media [1].
When studying BPP's mechanisms, such as its anti-cancer effects, it is essential to rule out interference from its inactive metabolites [2] [3].
For pain management in rodent models, three primary types of buprenorphine are used. Standard short-acting formulations require frequent injections, while extended-release options provide sustained analgesia, which is more practical for post-operative care [1].
The tables below summarize the quantitative data for each formulation to facilitate easy comparison.
Short-Acting (Buprenorphine HCl) Ideal for acute pain or procedures requiring flexible, short-term analgesia.
| Species | Dose | Dosing Interval | Route of Administration |
|---|---|---|---|
| Mouse | 0.05 – 0.1 mg/kg | Every 4 - 8 hours | SC or IP [2] |
| Rat | 0.01 – 0.05 mg/kg | Every 6 - 8 hours | SC or IP [2] |
Extended-Release Formulations Provide long-lasting analgesia, reducing animal handling stress and workload. Ethiqa XR is an FDA-indexed product, while Buprenorphine ER/SR is a compounded version [3] [1].
| Parameter | Ethiqa XR | Buprenorphine ER/SR |
|---|---|---|
| FDA Approval Status | FDA-Approved | Compounded [3] |
| Dose (Mouse) | 3.25 mg/kg SQ | 0.5-2 mg/kg SQ [3] |
| Dose (Rat) | 0.65 mg/kg SQ | 1-1.2 mg/kg SQ [3] |
| Analgesia Duration | Up to 72 hours | 48-72 hours [3] |
| Shelf Life (Opened) | 90 days | 30 days [3] [2] |
Subcutaneous Administration of Extended-Release Formulations
Workflow for Post-Procedural Analgesia The following diagram outlines a standard workflow for providing analgesia after a surgical procedure on a rodent model.
Q1: We are seeing respiratory depression in our mice after buprenorphine administration. What should we do?
Q2: Our rats are showing signs of nausea and eating their bedding after an injection of Ethiqa XR. Is this normal?
Q3: Can we aliquot a multi-use vial of Ethiqa XR and freeze it for later use?
Q4: What is the difference between Buprenorphine ER and Ethiqa XR, and which one should we use?
Q5: How do we ensure our animals are pain-free after the analgesic wears off?
For researchers needing a specific analytical method, a reversed-phase High-Performance Liquid Chromatography (HPLC) method for determining this compound in tablets has been reported [1]. The table below summarizes the key chromatographic conditions.
| Parameter | Specification |
|---|---|
| Column | Hypersil-C18 (5 µm, 4.6 mm i.d. x 150 mm) |
| Column Temperature | 35 °C |
| Mobile Phase | Methanol - Water - Glacial Acetic Acid - Triethylamine (60:35:5:0.1, V/V) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 270 nm |
| Internal Standard | Cortisone Acetate |
| Linearity Range | 9.96 mg/L - 49.8 mg/L (r = 0.9998) |
| Average Recovery | 99.91% (n=5) |
| Analysis Time | < 7 minutes |
This method was validated as simple, sensitive, rapid, and accurate [1].
While a complete troubleshooting guide requires more specific data, you can structure your quality control research around the following workflow, which incorporates general principles from analytical method validation [2].
To ensure the reliability of the HPLC method, its performance should be validated according to international guidelines. The following table outlines key validation characteristics and their typical acceptance criteria [2].
| Performance Characteristic | Definition & Purpose | Typical Validation Approach |
|---|---|---|
| Accuracy | Closeness of test results to the true value. | Analyze samples spiked with known amounts of analyte (minimum of 9 determinations over 3 concentration levels). |
| Precision | Degree of agreement among individual test results from repeated samplings. | Assay multiple aliquots of a homogeneous sample (e.g., 9 determinations at 100% test concentration for repeatability). |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, excipients). | Demonstrate that the procedure is unaffected by spiking the sample with appropriate impurities or excipients. |
| Linearity & Range | The ability to obtain test results proportional to analyte concentration, within a specified range. | Establish by testing samples with analyte concentrations across the claimed range (e.g., 9.96 - 49.8 mg/L for benproperine). |
Here are some initial questions that might arise, with answers based on the available information.
Q: What is a quick and accurate method for quantifying this compound in a formulation?
Q: What are the critical parameters to monitor for the stability of the HPLC method?
The search results indicate a lack of extensive public troubleshooting data for this compound analysis. To build a more complete knowledge base, I suggest you:
Here are some common questions and troubleshooting guides that researchers might encounter when verifying the purity of benproperine phosphate.
Q: Why should I avoid using phosphate buffers in the mobile phase for LC-MS analysis, and what are the alternatives? A: Phosphate buffers can cause issues in LC-MS systems due to source contamination and signal suppression. While they are excellent for HPLC with UV detection, their non-volatile nature leads to crystallization and buildup on the mass spectrometer's ion source, requiring frequent cleaning and reducing sensitivity [1].
Q: What is a systematic approach to identifying unknown degradation impurities in a drug substance? A: Identifying unknown impurities requires a multi-technique strategy. A typical workflow involves subjecting the drug to stress conditions, separating the impurities, and then characterizing them.
Q: How crucial is manual validation for mass spectrometry data, especially for complex samples? A: Highly crucial. Automated software and standard filtering algorithms can have a significant false discovery rate. One study on phosphopeptides found that only 40% of potential hits identified by software with a standard <1.5% false discovery rate (FDR) were confirmed by manual validation [4]. Always perform manual, critical inspection of key spectra to ensure the confidence of your identifications.
The table below summarizes key parameters from published impurity profiling studies that can serve as a reference for developing your own methods for this compound.
Table 1: Key Parameters from Reference Drug Impurity Studies
| Drug Analyzed | Chromatographic Column | Mobile Phase Composition | Detection & Characterization Techniques | Key Findings / Identified Impurities |
|---|---|---|---|---|
| Bupropion [2] | XTerra C18 (250 × 4.6 mm, 5 µm) | 20mM Ammonium Formate (pH 4.0) : Methanol : Acetonitrile (75:10:15) | LC-MS-TOF, LC-PDA, MSⁿ | 3 new degradation impurities characterized (e.g., 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine). |
| Beclomethasone Dipropionate (BDP) [3] | Spherisorb ODS1 (250 x 4.6 mm, 5 µm) | (A) 0.02M Potassium Dihydrogen Phosphate (pH 2.35) (B) Tetrahydrofuran:ACN:Methanol (5:23:25) | HPLC-UV, ESI-MS, NMR | 6 unknown degradation impurities identified from a cream formulation. | | General Practice [1] | Reversed-Phase (C18) | Volatile buffers (e.g., Ammonium Formate/Acetate) in water/acetonitrile or methanol. | ESI-MS | Use of a diverter valve is recommended to handle non-volatile salts from samples. |
The following diagram illustrates the comprehensive workflow for identifying and characterizing degradation impurities, synthesized from the protocols used in the search results.
The table below summarizes and compares the distinct mechanisms of action of gemcitabine monotherapy and Benproperine Phosphate.
| Feature | Gemcitabine Monotherapy | This compound (BPP) |
|---|---|---|
| Primary Role | First-line chemotherapy standard [1] [2] | Repurposed antitussive (cough suppressant) with investigational anti-cancer activity [3] [4] |
| Core Mechanism | Antimetabolite that inhibits DNA synthesis, leading to cancer cell death [5] | Induces "lethal autophagy arrest" by initiating autophagy but blocking autophagosome-lysosome fusion [6] [3] |
| Molecular Targets | DNA synthesis and repair machinery [5] | AMPK/mTOR pathway (initiates autophagy); RAB11A protein (blocks fusion) [3] [4] |
| Effect on Autophagy | Triggers protective autophagy, a key resistance mechanism [6] [7] | Converts gemcitabine-induced protective autophagy into a lethal process [6] |
| Immune Modulation | Not well-characterized in search results | In nano-formulation, demonstrated activation of T cell-mediated immunity [6] [7] |
The therapeutic potential of BPP is demonstrated through its synergistic effect with gemcitabine in various models.
| Experimental Model | Key Findings on Efficacy | Key Findings on Safety/Toxicity |
|---|
| In Vitro (Cell Lines) | • BPP alone showed significant anti-proliferative effects on pancreatic cancer cells [3]. • Co-delivery of BPP and Gem in a nanoplatform (HA/ZIF-8@BPP/Gem) exhibited synergistic cytotoxicity [6]. | BPP alone did not cause significant biochemical abnormalities in cell culture models [6]. | | In Vivo (Patient-Derived Xenograft/Orthotopic Models) | • The HA/ZIF-8@BPP/Gem nanoplatform demonstrated potent antitumor effects [6] [7]. • BPP enhanced the efficacy of gemcitabine, leading to superior tumor growth inhibition [6]. | The HA/ZIF-8@BPP/Gem nanoplatform did not cause significant organ toxicity in mouse models [6] [7]. |
For research reproducibility, here are the methodologies from key studies on BPP.
Cell Growth and Viability Assays (In Vitro)
Mechanism of Action Investigation
In Vivo Study Models
The following diagram illustrates how this compound and Gemcitabine work together synergistically to combat pancreatic cancer cells.
The research indicates that BPP's value lies in its unique ability to target a specific resistance mechanism (protective autophagy) to gemcitabine [6] [3]. To advance this promising strategy, several key areas of development are highlighted in the studies:
The following tables summarize the core mechanisms of BPP and provide quantitative data from key experiments.
Table 1: Mechanism of Action Comparison: BPP vs. Other Autophagy Modulators
| Feature | Benproperine Phosphate (BPP) | Chloroquine (CQ)/Hydroxychloroquine | Rapamycin |
|---|---|---|---|
| Primary Molecular Target | RAB11A [1] [2] | Lysosomal acidification [2] | mTOR complex 1 (mTORC1) [3] |
| Effect on Autophagy Initiation | Induces initiation via AMPK/mTOR pathway [1] [4] | Does not initiate autophagy [2] | Induces initiation via mTOR inhibition [3] |
| Effect on Autophagosome-Lysosome Fusion | Blocks fusion by disrupting RAB11A function [1] [2] | Blocks fusion by preventing lysosomal degradation [2] | No direct block; fusion proceeds normally |
| Overall Autophagic Flux Outcome | Lethal Autophagy Arrest: Incomplete autophagy with excessive autophagosome accumulation [1] [2] | Blocked Autophagy: Accumulation of undegraded autophagosomes [2] | Enhanced Autophagy: Complete process from initiation to degradation [3] |
| Therapeutic Consequence in Pancreatic Cancer | Converts gemcitabine-induced protective autophagy into a lethal process; synergizes with chemotherapy [5] [2] | Limited efficacy in clinical trials for pancreatic cancer; did not prolong patient survival [2] | May promote pro-survival autophagy; potential to diminish chemotherapy efficacy |
Table 2: Key Experimental Data Supporting BPP's Efficacy
| Assay/Model | Key Findings | Experimental Data | Citation |
|---|---|---|---|
| In Vitro Cytotoxicity (MTT Assay) | BPP inhibits the growth of various human pancreatic cancer cell lines (MIA-PaCa-2, Panc-1, AsPC-1, BxPC-3). | IC50 values in the low micromolar range (specific values not provided in results); significant growth inhibition observed [1]. | [1] |
| Colony Formation Assay | BPP treatment significantly reduces the clonogenic survival of pancreatic cancer cells. | Number of colonies was markedly decreased compared to control; counting performed with ImageJ software [1]. | [1] |
| Western Blot Analysis | BPP increases levels of LC3-II and p62/SQSTM1, indicating autophagosome accumulation and blocked degradation. | Increased LC3-II and p62 protein levels confirmed via immunoblotting; overexpression of RAB11A reversed this effect [1]. | [1] [4] |
| In Vivo Efficacy (Mouse Models) | BPP inhibits tumor growth in patient-derived xenograft (PDX) and orthotopic mouse models of pancreatic cancer. | Significant reduction in tumor volume/weight compared to control groups; no significant biochemical abnormalities or organ toxicity observed [5] [1]. | [5] [1] |
| Nano-formulation (HA/ZIF-8@BPP/Gem) | The nano-platform co-delivering BPP and Gemcitabine shows enhanced antitumor effect and immune activation. | Synergistic cytotoxicity in vitro; inhibited tumor growth and stimulated T cell-mediated immunity in orthotopic models [5] [2]. | [5] [2] |
For researchers aiming to validate BPP-induced autophagy arrest, the following core methodologies from the cited studies can serve as a guide.
1. Cell Growth Inhibition Assays
2. Analyzing Autophagic Flux & Mechanism
The following diagrams illustrate the molecular mechanism of BPP and a suggested workflow for experimental validation.
Current research indicates that BPP exerts its anti-cancer effects not through generalized cytotoxicity, but by selectively disrupting pro-survival pathways specifically in cancer cells. The key mechanisms identified are summarized in the table below.
| Mechanism | Key Findings | Experimental Models |
|---|---|---|
| Lethal Autophagy Arrest [1] | Induces autophagy initiation but blocks autophagosome-lysosome fusion by downregulating RAB11A, converting protective autophagy into a lethal process for cancer cells. | In vitro and in vivo pancreatic cancer models. |
| Sensitization to Chemotherapy [1] | In combination with Gemcitabine, converts the drug-induced protective autophagy into a lethal process, significantly improving chemotherapeutic outcomes. | In vitro and in vivo pancreatic cancer models. |
| Immune Activation [1] | Remodels the tumor immune microenvironment and activates T cell-mediated antitumor immunity. | Orthotopic pancreatic cancer mouse model. |
The following diagram illustrates the core signaling pathway through which Benproperine Phosphate induces lethal autophagy in pancreatic cancer cells.
To further improve the therapeutic index and minimize off-target effects, a targeted nano-delivery system for BPP has been developed [1].
For your reference, here is a detailed methodology from the key study, which can serve as a template for designing comparative toxicity experiments [1].
1. In Vitro Cytotoxicity and Combination Studies:
2. Analysis of Autophagic Flux and Cell Death Mechanisms:
3. In Vivo Efficacy and Toxicity Assessment:
Based on the current evidence, here are key areas for further investigation to build a complete comparative toxicity profile:
I hope this structured overview provides a solid foundation for your guide. The field of drug repurposing, especially when combined with nano-technology, is highly promising for improving cancer therapy selectivity.
| Assay Type / Parameter | Racemate ((±)-Benproperine) | R-(+)-Benproperine | S-(-)-Benproperine | Key Findings |
|---|---|---|---|---|
| Cancer Cell Migration (IC₅₀) [1] | 2 µM | Not significantly active | 1 µM | S-enantiomer is the primary active isomer for metastasis inhibition; ~2x more potent than racemate. |
| Cancer Cell Invasion (IC₅₀) [1] | 4 µM | Not significantly active | 2 µM | S-enantiomer is ~2x more potent than racemate in blocking invasion. |
| ARPC2 Binding Affinity (KD) [1] | Data not shown | Nonspecific interaction | 1.12 × 10⁻⁶ M⁻¹ | S-enantiomer shows specific, dose-dependent binding to the ARPC2 target; R-enantiomer does not. |
| Antitussive Effect (ID₅₀ in guinea pigs) [2] | 16.1 mg/kg | 23.3 mg/kg | 25.4 mg/kg | No significant difference in efficacy; using a single enantiomer offers no advantage over the racemate for cough suppression. |
The following are summaries of the core methodologies used to generate the comparative data.
This protocol is used to measure the potential of cancer cells to migrate and invade through a membrane, mimicking key steps in metastasis [1].
This label-free technique is used to quantify the binding affinity and kinetics between benproperine enantiomers and the purified ARPC2 protein [1].
This is a standard in vivo model for evaluating the antitussive (cough-suppressing) efficacy of compounds [2].
The following diagram illustrates the mechanism by which S-Benproperine exerts its potent anti-metastatic activity, based on the research data [1].
The AMPK and mTOR complexes are master regulators of cellular metabolism, acting as opposing forces to maintain energy homeostasis. Their crosstalk is a critical signaling node. The table below summarizes their core functions and regulatory relationships.
| Feature | AMPK (AMP-activated Protein Kinase) | mTORC1 (Mechanistic Target of Rapamycin Complex 1) |
|---|---|---|
| Primary Role | Energy sensor, promotes catabolism (energy-producing processes) [1] [2] | Growth sensor, promotes anabolism (energy-consuming biosynthetic processes) [1] [2] |
| Activated by | Low energy status (high AMP/ATP, high ADP/ATP), LKB1, CaMKK2 [3] [4] | Nutrient abundance (amino acids, glucose), growth factors, energy sufficiency [5] |
| Inhibits | mTORC1 activity (via TSC2/Raptor) [1] [5] | AMPK activity (via S6K1) [5] |
| Regulates | Autophagy (activates via ULK1), fatty acid oxidation, glucose uptake, protein synthesis (inhibits) [5] [3] | Autophagy (inhibits via ULK1), protein synthesis, lipid & nucleotide synthesis [1] [5] |
The following diagram illustrates the core regulatory network and key points of cross-talk between AMPK and mTORC1.
To validate whether a compound like benproperine phosphate modulates this pathway, researchers use a combination of molecular and cellular techniques. The workflow below outlines the key experimental stages.
Based on the pathway and workflow, here are the detailed methodologies for the key experiments:
This is the primary method for detecting changes in protein phosphorylation and expression.
Given the lack of direct studies on this compound, here are some suggestions for your investigation:
While a direct comparison for benproperine phosphate is not available, current research details how some conventional chemotherapeutics can influence the immune system. The table below summarizes key immunogenic mechanisms, which could serve as a reference framework for future research on this compound.
| Mechanism | Description | Key Readouts / Experimental Evidence |
|---|
| Immunogenic Cell Death (ICD) [1] | A form of cell stress/death that prompts the immune system to recognize and attack tumor cells. Induced by specific chemotherapies (e.g., certain anthracyclines, oxaliplatin). | Surface exposure of calreticulin (CRT) (an "eat me" signal) [1]. Release of ATP (a chemotactic signal for immune cells) [1]. Release of HMGB1 (promotes antigen presentation) [1]. | | Immunogenic Modulation [1] | Chemotherapy alters surviving tumor cells, making them more susceptible to immune cell killing. | Increased expression of death receptors (e.g., Fas, TRAIL receptors) [1]. Enhanced tumor antigen presentation on cell surface [1]. | | Unfolded Protein Response (UPR) / ER Stress [1] | A specific type of cell stress triggered in the endoplasmic reticulum by chemotherapies, often a precursor to ICD. | Activation of ER stress sensors (PERK, IRE1α, ATF6) [1]. |
The following diagram illustrates the core concepts of how chemotherapy can induce immunogenic cell stress, a spectrum that includes both immunogenic cell death and immunogenic modulation.
Given the lack of direct data, establishing a comparative profile for this compound requires original research. Here is a potential experimental workflow to systematically compare its immunogenic effects against conventional chemotherapeutics.